Antileishmanial agent-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11Br2N3O |
|---|---|
Molecular Weight |
409.07 g/mol |
IUPAC Name |
(4-bromophenyl)-[1-(4-bromophenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C15H11Br2N3O/c16-11-3-1-10(2-4-11)15(21)14-9-20(19-18-14)13-7-5-12(17)6-8-13/h1-9,15,21H |
InChI Key |
ADBZXYOFJKVXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN(N=N2)C3=CC=C(C=C3)Br)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Profile of Antileishmanial Agent-1: A Technical Guide
An In-depth Examination of a Novel 1,2,3-Triazole Derivative for Leishmaniasis Drug Development
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising synthetic compound, designated "Antileishmanial agent-1" (also referred to as compound 4 in its primary publication). This document is intended for researchers, scientists, and drug development professionals in the field of antiparasitic drug discovery, with a specific focus on leishmaniasis.
Introduction and Discovery Context
Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, emerging drug resistance, and high costs. The search for novel, effective, and safe antileishmanial agents is a critical area of research. Synthetic heterocyclic compounds, particularly those containing the 1,2,3-triazole scaffold, have emerged as a promising class of molecules due to their versatile synthesis and broad spectrum of biological activities.
"this compound" was identified through the screening of a series of 1,2,3-triazole derivatives for their activity against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. This compound, a 1,2,3-triazole derivative, demonstrated significant in vitro efficacy against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite, coupled with a favorable selectivity index.
Synthesis and "Isolation"
As a synthetic compound, the concept of "isolation" pertains to its chemical synthesis and purification. "this compound" is formally named (4-bromophenyl)(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol . The synthesis of 1,4-disubstituted 1,2,3-triazoles is commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". While the specific reaction conditions from the primary reference are not available, a general and representative synthesis workflow is depicted below.
Caption: A representative workflow for the synthesis of "this compound".
Quantitative Biological Data
The in vitro activity of "this compound" was evaluated against Leishmania amazonensis and a mammalian cell line to determine its efficacy and selectivity. The key quantitative data are summarized in the table below.
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 (Promastigotes) | Leishmania amazonensis | 15.52 ± 3.782 μM | [1] |
| IC50 (Intracellular Amastigotes) | Leishmania amazonensis | 4.10 ± 1.136 μM | [1] |
| CC50 (Cytotoxicity) | Murine Peritoneal Macrophages (BALB/c) | 84.01 ± 3.064 μM | [1] |
| Selectivity Index (SI) | (CC50 / IC50 Amastigotes) | 20.49 | [1] |
Mechanism of Action
The primary mechanism of action of "this compound" involves the modulation of the host macrophage response to infection. The compound was found to induce the production of nitric oxide (NO), a key leishmanicidal molecule produced by macrophages. This effect is mediated by the upregulation of inducible nitric oxide synthase (iNOS). Furthermore, the compound was observed to upregulate the expression of several pro-inflammatory and regulatory cytokines, including TNF-α, IL-1β, IL-6, IL-12, and IL-10, suggesting a broad immunomodulatory effect that enhances the parasite-killing capacity of the host cell.[1]
Caption: Signaling pathway of "this compound" in infected macrophages.
Experimental Protocols
The following are representative experimental protocols for the types of assays used to characterize "this compound". It should be noted that the specific protocols from the primary reference (Almeida-Souza F, et al. J Med Chem. 2021) could not be accessed; therefore, these are illustrative examples based on standard methodologies in the field.
Antileishmanial Activity against Promastigotes
-
Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with 10% fetal bovine serum (FBS) at 26 °C.
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 106 parasites/mL.
-
"this compound" is dissolved in dimethyl sulfoxide (DMSO) and added to the wells in serial dilutions. A control with DMSO alone is included.
-
The plates are incubated at 26 °C for 72 hours.
-
Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.
-
The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.
Antileishmanial Activity against Intracellular Amastigotes
-
Peritoneal macrophages are harvested from BALB/c mice and seeded in 24-well plates with coverslips, allowed to adhere for 2-4 hours at 37 °C in a 5% CO2 atmosphere.
-
Adhered macrophages are infected with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
After 4 hours of incubation, non-phagocytosed promastigotes are removed by washing.
-
The infected macrophages are then treated with serial dilutions of "this compound".
-
The plates are incubated for an additional 48-72 hours at 37 °C with 5% CO2.
-
After incubation, the coverslips are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.
-
The IC50 value is calculated based on the reduction in the number of intracellular amastigotes compared to untreated infected cells.
Cytotoxicity Assay
-
Peritoneal macrophages are seeded in 96-well plates at a density of 5 x 105 cells/mL and allowed to adhere.
-
The cells are treated with various concentrations of "this compound" for 24-48 hours at 37 °C with 5% CO2.
-
Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . MTT solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or SDS solution).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Nitric Oxide Production Assay (Griess Assay)
-
Peritoneal macrophages are seeded in 96-well plates and infected with L. amazonensis promastigotes as described above.
-
The infected cells are treated with "this compound" at a concentration close to its IC50 value for amastigotes.
-
After 48 hours of incubation, the cell culture supernatant is collected.
-
50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Caption: Experimental workflow for the Nitric Oxide (Griess) Assay.
Conclusion and Future Directions
"this compound" represents a promising hit compound from the 1,2,3-triazole class for the development of new treatments for leishmaniasis. Its potent activity against the intracellular amastigote form of L. amazonensis and its mechanism of action, which involves leveraging the host's immune response through nitric oxide induction, make it an attractive candidate for further investigation. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in animal models of cutaneous leishmaniasis.
References
An In-Depth Technical Guide to Miltefosine: An Oral Antileishmanial Agent
Introduction
Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease presents with a spectrum of clinical manifestations, ranging from self-healing cutaneous lesions to fatal visceral disease. For decades, treatment options have been limited by toxicity, parenteral administration routes, and emerging drug resistance. Miltefosine (hexadecylphosphocholine) represents a significant advancement in antileishmanial therapy as the first effective and safe oral agent for the treatment of visceral and cutaneous leishmaniasis.[1] Originally developed as an anticancer drug, its potent antileishmanial activity was discovered in the 1980s, leading to its repurposing and subsequent approval for clinical use in several countries.[2]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for the evaluation of Miltefosine. It is intended for researchers, scientists, and drug development professionals working in the field of antiprotozoal drug discovery.
Chemical Structure and Physicochemical Properties
Miltefosine is an alkylphosphocholine, a synthetic analogue of lysophosphatidylcholine, but lacks the glycerol backbone.[3] Its structure consists of a long alkyl chain, a phosphate group, and a choline head group.
Chemical Structure:
Figure 1: Chemical Structure of Miltefosine
Table 1: Physicochemical Properties of Miltefosine
| Property | Value | Reference(s) |
| IUPAC Name | hexadecyl 2-(trimethylazaniumyl)ethyl phosphate | [4] |
| Synonyms | Hexadecylphosphocholine, HDPC | [4] |
| CAS Number | 58066-85-6 | [5] |
| Molecular Formula | C21H46NO4P | [5] |
| Molecular Weight | 407.6 g/mol | [5] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in aqueous and organic solvents | |
| pKa | ~2 | [4] |
Mechanism of Action
The precise mechanism of action of Miltefosine is multifaceted and not fully elucidated, but it is known to exert its leishmanicidal effects through several pathways, primarily by disrupting the parasite's cell membrane and interfering with key metabolic and signaling processes.[6][7]
Key Mechanisms:
-
Disruption of Lipid Metabolism and Membrane Integrity: As a phospholipid analogue, Miltefosine integrates into the parasite's cell membrane, leading to a disruption of its structure and function. It inhibits the biosynthesis of phosphatidylcholine, a crucial component of the cell membrane.[8]
-
Induction of Apoptosis-like Cell Death: Miltefosine has been shown to induce programmed cell death in Leishmania promastigotes and amastigotes, characterized by DNA fragmentation and changes in cell morphology.[9]
-
Inhibition of Mitochondrial Function: The drug targets the mitochondrial cytochrome c oxidase, leading to impaired mitochondrial function and a decrease in ATP production.[7]
-
Disruption of Calcium Homeostasis: Miltefosine has been demonstrated to disrupt intracellular calcium signaling in Leishmania, a critical process for parasite survival and function.[10]
-
Inhibition of Signaling Pathways: Miltefosine is known to inhibit the PI3K/Akt/mTOR signaling pathway, which is vital for cell survival and proliferation.[3][11]
Signaling Pathway Diagram:
Caption: Miltefosine's multifaceted mechanism of action against Leishmania.
Pharmacological Properties
Antileishmanial Activity
Miltefosine is effective against both the promastigote (insect stage) and the clinically relevant amastigote (intracellular stage) forms of various Leishmania species.[2] Its efficacy can vary depending on the species and geographical strain.
Table 2: In Vitro Antileishmanial Activity of Miltefosine (IC50 Values)
| Leishmania Species | IC50 (µM) - Promastigotes | IC50/EC50 (µM) - Amastigotes | Reference(s) |
| L. donovani | 4.94 - 9.75 | 0.5 - 2.2 | [12] |
| L. major | 22 | 5.7 | [9] |
| L. tropica | 11 | 4.2 | [9] |
| L. amazonensis | - | ~1.0 | [13] |
| L. infantum | - | 1.41 - 4.57 | |
| L. braziliensis | - | ~7.0 | [12] |
| L. guyanensis | - | ~8.0 | [12] |
| L. chagasi | - | ~10.0 | [12] |
Cytotoxicity
Miltefosine exhibits a degree of cytotoxicity against mammalian cells, which is a consideration in its clinical use. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite, is a key parameter in assessing its therapeutic window.
Table 3: Cytotoxicity of Miltefosine (CC50 Values)
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. L. donovani amastigotes | Reference(s) |
| J774A.1 macrophages | 15 - 20 | 7.5 - 40 | [14] |
| Peritoneal macrophages | ~20 | ~10 - 40 | [12] |
Pharmacokinetics
Miltefosine is administered orally and is characterized by slow absorption and a long terminal elimination half-life.[15]
Table 4: Pharmacokinetic Parameters of Miltefosine in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | High (oral) | [3] |
| Protein Binding | ~98% | [16] |
| Metabolism | Slow, non-CYP-dependent | [3] |
| Elimination Half-life | ~7 days (initial), ~31 days (terminal) | [16] |
| Excretion | Primarily fecal | [3] |
| Cmax (2.5 mg/kg/day for 28 days) | ~70 µg/mL | [16] |
Experimental Protocols
In Vitro Antileishmanial Activity Assays
This assay determines the effect of the compound on the free-living, motile promastigote stage of the parasite.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)
-
Miltefosine stock solution (in an appropriate solvent, e.g., DMSO or water)
-
96-well microtiter plates
-
Resazurin solution or other viability indicator (e.g., MTT)
-
Plate reader
Procedure:
-
Seed the 96-well plates with Leishmania promastigotes at a density of 1-2 x 10^6 cells/mL in complete culture medium.
-
Add serial dilutions of Miltefosine to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubate the plates at the appropriate temperature for the Leishmania species (typically 24-26°C) for 48-72 hours.
-
Add the viability indicator (e.g., resazurin) to each well and incubate for a further 4-24 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[17]
This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage cell line.[18]
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages)
-
Stationary phase Leishmania promastigotes
-
Complete macrophage culture medium
-
Miltefosine stock solution
-
24- or 96-well plates with coverslips (for microscopy) or standard plates
-
Giemsa stain or a fluorescent DNA stain (e.g., DAPI)
-
Microscope or high-content imaging system
Procedure:
-
Seed macrophages in the plates and allow them to adhere overnight.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-24 hours to allow for phagocytosis.
-
Wash the wells to remove non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of Miltefosine. Include appropriate controls.
-
Incubate for 48-72 hours.
-
Fix the cells, stain with Giemsa or a fluorescent dye, and visualize under a microscope.
-
Determine the number of amastigotes per macrophage and the percentage of infected macrophages.
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.[19]
In Vivo Efficacy Model (Cutaneous Leishmaniasis)
Animal models are crucial for evaluating the in vivo efficacy of antileishmanial compounds. The BALB/c mouse model of cutaneous leishmaniasis is widely used.[20]
Materials:
-
BALB/c mice
-
Leishmania major or L. amazonensis promastigotes
-
Miltefosine formulation for oral administration
-
Calipers for lesion measurement
-
Equipment for parasite quantification (e.g., limiting dilution assay or qPCR)
Procedure:
-
Infect BALB/c mice by subcutaneous injection of stationary phase promastigotes into the footpad or the base of the tail.
-
Allow the infection to establish and lesions to develop (typically 3-4 weeks).
-
Group the animals and begin treatment with oral Miltefosine (e.g., 2.5 mg/kg/day) for a specified duration (e.g., 28 days). Include a placebo-treated control group.
-
Monitor lesion size regularly using calipers.
-
At the end of the treatment and at follow-up time points, sacrifice the animals and collect tissues (e.g., footpad, spleen, liver).
-
Determine the parasite burden in the tissues using limiting dilution assay or qPCR.
-
Evaluate the efficacy based on the reduction in lesion size and parasite load compared to the control group.[21]
Experimental Workflow Diagram:
Caption: A streamlined workflow for the evaluation of potential antileishmanial agents.
Conclusion
Miltefosine has revolutionized the treatment of leishmaniasis by providing an effective oral therapeutic option. Its complex mechanism of action, targeting multiple pathways within the parasite, underscores the potential for developing novel antileishmanial agents. The experimental protocols and data presented in this guide offer a framework for the continued research and development of new drugs to combat this neglected tropical disease. A thorough understanding of the properties and evaluation methods for existing drugs like Miltefosine is essential for advancing the field of antileishmanial drug discovery.
References
- 1. Miltefosine - Wikipedia [en.wikipedia.org]
- 2. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Miltefosine | C21H46NO4P | CID 3599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Systematic Review of Host-Mediated Activity of Miltefosine in Leishmaniasis through Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. scielo.br [scielo.br]
- 13. In vitro and in vivo miltefosine susceptibility of a Leishmania amazonensis isolate from a patient with diffuse cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Miltefosine and Nifuratel Combination: A Promising Therapy for the Treatment of Leishmania donovani Visceral Leishmaniasis [mdpi.com]
"Antileishmanial agent-1" synthesis pathway and feasibility
An in-depth technical guide on the synthesis pathway and feasibility of a representative antileishmanial agent.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial agents is a global health priority. This document provides a technical overview of the synthesis and biological evaluation of a novel antileishmanial agent, herein referred to as 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide , selected as a representative example for "Antileishmanial agent-1". This compound has demonstrated significant in vitro activity against Leishmania species. We will detail its multi-step synthesis, biological efficacy, and a proposed mechanism of action.
Synthesis Pathway
The synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide is a multi-step process commencing from commercially available starting materials. The overall synthetic workflow is depicted below.
Caption: Multi-step synthesis workflow for the target antileishmanial agent.
Quantitative Data Summary
The following table summarizes the yield and purity at each key step of the synthesis.
| Step | Product | Yield (%) | Purity (%) |
| 1 | 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (Intermediate A) | 85 | >98 |
| 2 | 2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl chloride (Intermediate B) | 92 | Not isolated |
| 3 | 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide (Final Compound) | 78 | >99 |
Experimental Protocols
Synthesis of 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (Intermediate A)
-
A mixture of isatin (1.0 eq), 4-(trifluoromethyl)acetophenone (1.1 eq), and potassium hydroxide (3.0 eq) in ethanol is refluxed for 12 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The solution is acidified with concentrated HCl to pH 3-4, leading to the precipitation of the product.
-
The solid is filtered, washed with water, and dried under vacuum to afford Intermediate A as a pale yellow solid.
Synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide (Final Compound)
-
A suspension of Intermediate A (1.0 eq) in thionyl chloride (10 vol) is refluxed for 4 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride (Intermediate B).
-
Intermediate B is dissolved in dichloromethane (DCM) and added dropwise to a solution of 4-((trifluoromethyl)thio)aniline (1.2 eq) and pyridine (1.5 eq) in DCM at 0 °C.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate) to give the final compound as a white solid.
Biological Activity
The synthesized compound was evaluated for its in vitro antileishmanial activity against the promastigote and amastigote forms of Leishmania donovani.
In Vitro Antileishmanial Activity
| Parasite Stage | IC50 (µM) |
| Promastigote | 2.5 ± 0.3 |
| Amastigote | 0.8 ± 0.1 |
Cytotoxicity Assay
| Cell Line | CC50 (µM) |
| Human macrophage (THP-1) | > 50 |
Proposed Mechanism of Action: Signaling Pathway
The compound is hypothesized to induce apoptosis in Leishmania parasites by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase-like proteases.
Initial In Vitro Efficacy of Antileishmanial Agent-1: A Technical Overview
This guide provides a detailed summary of the initial in vitro screening results for a novel compound, designated "Antileishmanial agent-1". The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the preliminary data and the methodologies used to ascertain the agent's potential.
Quantitative Data Summary
The primary efficacy of this compound was evaluated against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. The inhibitory concentration (IC50) was determined for both the promastigote and the clinically relevant intracellular amastigote stages of the parasite.[1]
| Parameter | Organism/Cell Line | IC50 (µM) |
| Anti-promastigote Activity | Leishmania amazonensis | 15.52[1] |
| Anti-amastigote Activity | Leishmania amazonensis | 4.10[1] |
Experimental Protocols
The following protocols describe the general procedures for the in vitro screening of antileishmanial compounds, providing a framework for the evaluation of agents like this compound.
1. Anti-promastigote Susceptibility Assay
This assay determines the effect of the compound on the extracellular, motile form of the Leishmania parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) at 26°C until they reach the mid-logarithmic growth phase.[2]
-
Assay Procedure:
-
Promastigotes are seeded into 96-well microtiter plates at a density of approximately 1 x 10^6 parasites/mL.[3]
-
The test compound, "this compound," is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.[3]
-
The plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed using a colorimetric method, such as the Resazurin reduction assay or MTT assay.[2][3] In the Resazurin assay, the blue dye is reduced to the pink, fluorescent resorufin by viable cells.[2]
-
The fluorescence or absorbance is measured using a plate reader.
-
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in parasite growth, is calculated from dose-response curves.[2]
2. Intracellular Anti-amastigote Susceptibility Assay
This assay evaluates the compound's efficacy against the intracellular, non-motile form of the parasite, which resides within host macrophages. This is the clinically relevant form of the parasite in mammals.[2]
-
Host Cell Culture: A macrophage cell line, such as J774A.1 or THP-1, is cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.[2][4]
-
Infection of Macrophages:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
Stationary-phase promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of approximately 10:1.
-
The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Non-phagocytized promastigotes are removed by washing.
-
-
Assay Procedure:
-
The test compound is serially diluted and added to the infected macrophage cultures.
-
Plates are incubated for an additional 72 hours at 37°C with 5% CO2.
-
The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa stain) followed by microscopic counting, or by using reporter gene-expressing parasites (e.g., expressing luciferase or mCherry).[5][6][7]
-
-
Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated control wells.
3. Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compound for the parasite over host cells.
-
Cell Culture: The same macrophage cell line used in the anti-amastigote assay (e.g., J774A.1 or THP-1) is used.[2][4]
-
Assay Procedure:
-
Macrophages are seeded in 96-well plates.
-
The test compound is serially diluted and added to the cells.
-
The plates are incubated for 72 hours under the same conditions as the host cell culture.
-
Cell viability is determined using a colorimetric assay like MTT or Resazurin.[3]
-
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that causes 50% cell death, is calculated. The Selectivity Index (SI) is then determined by the ratio of CC50 to the anti-amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.[2]
Visualizations
The following diagram illustrates the general workflow for the in vitro screening of antileishmanial compounds.
Caption: General workflow for in vitro antileishmanial screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Preliminary Toxicity Assessment of Antileishmanial Agent-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive preliminary toxicity assessment of "Antileishmanial agent-1," a novel compound under investigation for the treatment of leishmaniasis. The following sections detail the in vitro and in vivo toxicity profile of the agent, outlining the experimental protocols used and summarizing the key quantitative findings. This guide is intended to provide drug development professionals with the foundational data required for further preclinical evaluation. For the purpose of this illustrative guide, data from the well-characterized antileishmanial drug, Miltefosine, is used as a proxy for "this compound."
In Vitro Cytotoxicity Assessment
The initial toxicity evaluation of this compound was performed using a panel of in vitro assays to determine its cytotoxic potential against both parasitic and mammalian cells.[1][2][3] The 50% inhibitory concentration (IC50) against Leishmania species and the 50% cytotoxic concentration (CC50) against mammalian cell lines are crucial for determining the agent's selectivity index (SI), a key indicator of its therapeutic window.[1]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound against various cell lines.
| Cell Line/Organism | Assay Type | Parameter | Value (µM) | Reference Drug (Amphotericin B) Value (µM) |
| Leishmania donovani (promastigote) | Antileishmanial Activity | IC50 | ~7.0 | ~0.11 |
| Leishmania donovani (amastigote) | Antileishmanial Activity | IC50 | ~3.4 | Not specified |
| Human Macrophages (e.g., THP-1) | Mammalian Cytotoxicity | CC50 | ~29.9 | ~0.86 |
| Human Hepatocellular Carcinoma (HepG2) | Mammalian Cytotoxicity | CC50 | > 50 | Not specified |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mammalian Cytotoxicity | CC50 | ~157.1 | ~29.91 |
Note: The data presented is a representative compilation based on publicly available information for Miltefosine. The Selectivity Index (SI), calculated as CC50 (mammalian cells) / IC50 (amastigotes), is a critical measure of a compound's specificity for the parasite.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Mammalian cells (e.g., THP-1, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment. Leishmania promastigotes are seeded at 1 x 10^6 cells/well.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C for mammalian cells or 26°C for Leishmania promastigotes.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 and IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Genotoxicity Assessment
Genetic toxicology studies are a critical component of preclinical drug development to assess the potential of a compound to cause DNA damage or mutations.[5][6][7][8] A standard battery of in vitro tests is typically employed for initial screening.[7]
Key In Vitro Genotoxicity Assays
| Assay Name | Principle | Endpoint Measured |
| Bacterial Reverse Mutation Assay (Ames Test) | Measures the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[5][9] | Gene mutations |
| In Vitro Micronucleus Assay | Detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division).[9] | Chromosomal damage (clastogenicity and aneugenicity) |
| In Vitro Chromosomal Aberration Assay | Identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[5] | Structural chromosomal aberrations |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[9]
-
Bacterial Strains: Several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the liver.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on agar plates with a minimal amount of the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Toxicity Assessment
In vivo studies are essential to understand the systemic effects of a new drug candidate.[10][11][12] These studies help to determine the acute and sub-chronic toxicity, identify target organs, and establish a safe dose range for further studies.[10]
Acute and Sub-chronic Toxicity Data
The following table summarizes the findings from in vivo toxicity studies of this compound.
| Study Type | Species | Route of Administration | Key Findings |
| Acute Oral Toxicity | Rat | Oral gavage | LD50: > 50 mg/kg but < 500 mg/kg.[13] No significant changes in clinical signs at lower doses. |
| Sub-chronic Toxicity (28-day) | Rat | Oral | No significant alterations in hematological or biochemical parameters at therapeutic doses.[13] Histopathological examination revealed no significant abnormalities in major organs. |
Experimental Protocol: Sub-chronic Oral Toxicity Study (28-Day)
This study is designed to evaluate the cumulative toxic effects of repeated oral administration of this compound over a 28-day period.
-
Animal Model: Healthy young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females, are used.
-
Dose Groups: At least three dose levels (low, mid, and high) of this compound and a vehicle control group are established.
-
Administration: The compound is administered daily via oral gavage for 28 consecutive days.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.
-
Data Analysis: The data from the treated groups are compared to the control group to identify any dose-related adverse effects.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Preliminary Toxicity Assessment
Caption: A generalized workflow for the preliminary toxicity assessment of a new chemical entity.
Potential Signaling Pathway of Toxicity: Apoptosis Induction
Miltefosine, the model for this compound, is known to induce apoptosis-like cell death in Leishmania.[14] The following diagram illustrates a simplified pathway.
Caption: A simplified signaling pathway for apoptosis induction by this compound.
Conclusion
The preliminary toxicity assessment of this compound reveals a promising therapeutic window, with selective activity against Leishmania parasites and manageable in vitro and in vivo toxicity profiles at therapeutic concentrations. Further IND-enabling studies are warranted to fully characterize its safety profile before proceeding to clinical trials.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. The role of genetic toxicology in drug discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Genetic Toxicology Studies - IITRI [iitri.org]
- 9. dovepress.com [dovepress.com]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 12. ACUTE, SUB ACUTE & CHRONIC TOXICOLOGICAL STUDIES | PPTX [slideshare.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Berberine: A Potent Antileishmanial Agent from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of berberine, a natural isoquinoline alkaloid, as a prominent agent against Leishmania species. It details its natural provenance, comprehensive extraction and purification methodologies, quantitative efficacy, and its mechanisms of action within the host-parasite dynamic.
Natural Sources of Berberine
Berberine is a quaternary ammonium salt predominantly found in the roots, rhizomes, and stem bark of various plants.[1] Its principal botanical source is the Berberis genus, which includes approximately 450-500 species.[2] Historically, plants containing berberine have been used for over 3,000 years in traditional Chinese and Ayurvedic medicine to treat a variety of ailments, including infections and inflammatory disorders.[1][2][3]
Key plant sources include:
-
Berberidaceae family :
-
Ranunculaceae family :
-
Other families :
The concentration of berberine can vary based on the plant species, the part of the plant used, and even the season of harvest.[7]
Extraction Methodologies
The extraction of berberine is influenced by its chemical properties; it is sensitive to heat and light, which can cause rapid degradation.[3] Therefore, careful handling, from drying the plant material in the shade to selecting appropriate extraction temperatures, is crucial.[3] Both traditional and modern techniques are employed for its isolation.
Traditional Extraction Methods
These methods are often simpler in terms of equipment but may be less efficient in terms of time and solvent consumption.
-
Maceration : This involves soaking the powdered plant material in a solvent for an extended period (e.g., 48 hours to 7 days).[2][8] Cold extraction with solvents like methanol or ethanol can yield more berberine than hot extraction.[3]
-
Soxhlet Extraction : A continuous extraction method that offers better efficiency than simple maceration but can take several hours.[2][9]
-
Acid/Alkali Extraction : These methods leverage the pH-dependent solubility of berberine.
-
Sulfuric Acid Method : Involves boiling the raw material with a dilute (e.g., 0.5%) sulfuric acid solution, followed by filtration and pH adjustment to precipitate the crude berberine.[6]
-
Lime Water Method : The plant material is soaked in lime water, and berberine is subsequently precipitated from the resulting solution.[6]
-
Ethanol-Acid Method : Utilizes ethanol as the primary solvent, followed by the addition of acids like acetic acid and hydrochloric acid to crystallize berberine hydrochloride.[6]
-
Modern Extraction Techniques
These innovative methods generally offer higher yields, shorter extraction times, and reduced solvent consumption.[3]
-
Ultrasound-Assisted Extraction (UAE) : Employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[6] UAE has been shown to significantly increase the yield of berberine compared to methods like distillation or Soxhlet extraction.[7]
-
Microwave-Assisted Extraction (MAE) : Uses microwave energy to heat the solvent and plant material, accelerating the extraction process. MAE has demonstrated the highest yield of berberine in some comparative studies.[2]
-
Ultrahigh Pressure Extraction (UPE) : This technique has shown the highest extraction yield and shortest extraction time in some comparisons.[7]
-
Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are other advanced, environmentally friendly methods used for isolation.[3]
Quantitative Data Summary
Comparison of Extraction Yields
The choice of extraction method significantly impacts the final yield of berberine.
| Extraction Method | Plant Source | Yield (% w/w) | Extraction Time | Reference |
| Microwave-Assisted (MAE) | Berberis species | 1.66% | 3 min | [2] |
| Soxhlet Extraction | Berberis species | 1.04% | 3 hours | [2] |
| Maceration | Berberis species | 0.28% | 7 days | [2] |
| Ultrasound-Assisted (UAE) | Phellodendron bark | ~100 mg/g (10%) | 45-60 min | [7] |
| Distillation | Phellodendron bark | ~50 mg/g (5%) | N/A | [7] |
| Soxhlet Extraction | Phellodendron bark | ~40 mg/g (4%) | N/A | [7] |
| Aqueous (Cold Maceration) | Berberis vulgaris root | 9.46% (extract) | 48 hours | [8] |
| HPLC Analysis | Berberis aristata | 3.18% | N/A | [10] |
| HPLC Analysis | Berberis tinctoria | 1.46% | N/A | [10] |
Antileishmanial Activity (IC₅₀)
Berberine has demonstrated potent activity against both the extracellular (promastigote) and intracellular (amastigote) forms of various Leishmania species. The amastigote stage, which resides within host macrophages, is the clinically relevant target.
| Leishmania Species | Parasite Stage | Berberine IC₅₀ (µM) | Reference |
| L. donovani | Amastigote | 2.54 | [11] |
| L. donovani | Promastigote | 7.10 | [11] |
| L. donovani | Amastigote | ~1.0 | [12] |
| L. infantum | Amastigote | 1.1 ± 0.1 | [13] |
| L. infantum | Promastigote | 5.2 ± 0.1 | [13] |
| L. major | Amastigote | 0.07 (48h) | [12] |
| L. tropica | Promastigote | Growth reduced by 73% at 1mM | [14] |
| L. donovani | Promastigote | Growth reduced by 63% at 1mM | [14] |
| L. infantum | Promastigote | Growth reduced by 57% at 1mM | [14] |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Cytotoxicity and Selectivity Index
A crucial aspect of drug development is ensuring selectivity for the pathogen over host cells. The Selectivity Index (SI), calculated as CC₅₀ (50% cytotoxic concentration for host cells) / IC₅₀ (for parasite), indicates the therapeutic window.
| Host Cell | Parasite | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Murine Macrophages | L. donovani amastigotes | 41.66 (72h) | 2.54 | > 16 | [11] |
| Host Cells | L. major amastigotes | 125.3 | 0.07 | 1790 | [12] |
| BMDM | L. infantum amastigotes | >800 | 1.1 | > 714.3 | [13] |
A higher SI value indicates greater selectivity and a more promising therapeutic profile.
Experimental Protocols
Protocol 1: Acidified Solvent Extraction and Purification
This protocol is a composite based on common laboratory-scale methods for isolating berberine hydrochloride.[6][15]
-
Preparation of Plant Material :
-
Obtain dried root or stem bark of Berberis vulgaris.
-
Grind the material into a coarse powder and pass it through a 20-mesh sieve.
-
-
Acidic Extraction :
-
To 100g of the powdered material, add 350mL of a 0.5% aqueous sulfuric acid solution.
-
Allow the mixture to soak for 8 hours at room temperature with occasional stirring.
-
Filter the mixture through cotton wool or filter paper to collect the acidic aqueous filtrate.
-
-
Neutralization and Precipitation :
-
Slowly add lime milk (calcium hydroxide suspension) to the filtrate while monitoring the pH.
-
Adjust the pH to 7.0 to neutralize the excess sulfuric acid, which will precipitate calcium sulfate.
-
Let the mixture stand for 15 minutes and then filter to remove the precipitate.
-
-
Solvent Extraction and Concentration :
-
Add 250mL of 95% ethanol to the clear filtrate.
-
Heat the mixture with stirring to 85°C and reflux for 25 minutes.
-
Filter the solution while hot.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) until a brown-red slurry is formed.
-
-
Crystallization of Berberine Hydrochloride :
-
To the slurry, add a 3% acetic acid solution and heat gently.
-
Slowly add a mixture of hydrochloric acid and acetone until the solution becomes turbid.
-
Cool the solution in an ice bath to promote the precipitation of yellow crystals.
-
Collect the crystals by filtration, wash with cold acetone, and dry in a vacuum oven. This final product is berberine hydrochloride.
-
Protocol 2: In Vitro Antileishmanial Amastigote Assay
This protocol outlines the determination of the IC₅₀ value against intracellular amastigotes.[11][16]
-
Macrophage Culture :
-
Culture murine macrophages (e.g., J774A.1 or bone marrow-derived macrophages) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Seed 1.5 x 10⁵ cells/well into a 96-well plate and allow them to adhere overnight.
-
-
Parasite Infection :
-
Infect the adherent macrophages with late-log phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with sterile PBS to remove non-phagocytosed parasites.
-
-
Drug Treatment :
-
Prepare a stock solution of purified berberine in DMSO and make serial dilutions in the culture medium.
-
Add the berberine dilutions to the infected macrophage cultures (final DMSO concentration should be <0.1%). Include untreated infected cells (negative control) and uninfected cells (toxicity control).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Quantification of Parasite Load :
-
Fix the cells with methanol and stain with Giemsa stain.
-
Under a light microscope (100x oil immersion), count the number of amastigotes per 100 macrophages for each drug concentration.
-
The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Mechanism of Action & Signaling Pathways
Berberine exerts its antileishmanial effect through a dual strategy: direct action on the parasite and modulation of the host immune response.
-
Direct Parasiticidal Effects :
-
Mitochondrial Disruption : Berberine induces the generation of reactive oxygen species (ROS) and mitochondrial superoxide, leading to depolarization of the mitochondrial membrane potential.[17][18] It inhibits mitochondrial respiratory complexes, causing a significant depletion of cellular ATP and triggering an apoptotic-like cell death cascade.[17][18]
-
Inhibition of Biosynthesis : It has been shown to inhibit the incorporation of essential precursors into nucleic acids (DNA, RNA) and proteins, effectively halting parasite replication and function.[4]
-
DNA Interaction : Spectroscopic studies confirm that berberine directly interacts with the nuclear DNA of Leishmania promastigotes, which may interfere with transcription and replication processes.[4]
-
-
Immunomodulation of Host Macrophages :
-
Leishmania parasites survive by deactivating macrophage killing mechanisms. Berberine reverses this by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11][19][20]
-
p38 MAPK Activation : Berberine causes a time-dependent activation (phosphorylation) of p38 MAPK in infected macrophages.[11]
-
ERK1/2 Deactivation : Concurrently, it decreases the phosphorylation of ERK1/2, a pathway often exploited by Leishmania for survival.[11]
-
Downstream Effects : This differential regulation of MAPK pathways leads to a favorable anti-leishmanial host response:
-
Increased Nitric Oxide (NO) : Activation of p38 MAPK enhances the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key molecule for killing intracellular amastigotes.[11]
-
Pro-inflammatory Cytokine Shift : Berberine treatment increases the production of the pro-inflammatory cytokine IL-12 while simultaneously downregulating the anti-inflammatory, disease-promoting cytokine IL-10.[11][20] This cytokine shift promotes a Th1-type immune response, which is critical for clearing the infection.
-
-
Visualizations
Experimental Workflow Diagram
References
- 1. droracle.ai [droracle.ai]
- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. Leishmania donovani: amastigote inhibition and mode of action of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. What are the Production Processes of Berberine Powder? - Knowledge [biowayorganicinc.com]
- 7. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. florajournal.com [florajournal.com]
- 9. The process of extracting berberine hydrochloride from barberry extract. [greenskybio.com]
- 10. gigvvy.com [gigvvy.com]
- 11. Berberine Chloride Mediates Its Anti-Leishmanial Activity via Differential Regulation of the Mitogen Activated Protein Kinase Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. impactfactor.org [impactfactor.org]
- 15. CN105440031A - Method for purification of berberine hydrochloride from barberry root - Google Patents [patents.google.com]
- 16. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Berberine chloride mediates its antileishmanial activity by inhibiting Leishmania mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Leishmanial Effects of Chitosan-Polyethylene Oxide Nanofibers Containing Berberine: An Applied Model for Leishmania Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PlumX [plu.mx]
Computational and In Silico Modeling of Miltefosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational and in silico modeling approaches used to elucidate the antileishmanial activity of Miltefosine. Miltefosine, an alkylphosphocholine drug, is a crucial oral treatment for leishmaniasis. Understanding its mechanism of action through computational methods is pivotal for the development of novel and more effective antileishmanial agents. This document details the key signaling pathways affected by Miltefosine, summarizes quantitative data from various in silico and in vitro studies, and provides detailed experimental protocols for the methodologies cited.
Introduction to Miltefosine and its Mechanism of Action
Miltefosine was initially developed as an anticancer agent and was later repurposed as a potent antileishmanial drug.[1] Its mechanism of action is multifaceted, targeting multiple cellular processes within the Leishmania parasite.[2][3] Computational and in silico studies have been instrumental in dissecting these complex mechanisms, which include:
-
Disruption of Membrane Integrity: As a phospholipid analogue, Miltefosine integrates into the parasite's cell membrane, altering its fluidity and disrupting lipid metabolism. This interference with the lipid bilayer is a primary contributor to its leishmanicidal effect.[2]
-
Inhibition of Key Signaling Pathways: Miltefosine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. By inhibiting Akt (Protein Kinase B), it promotes apoptosis, or programmed cell death, in the parasite.[3]
-
Mitochondrial Dysfunction: The drug targets mitochondrial function by inhibiting cytochrome-c oxidase, a key enzyme in the electron transport chain. This leads to the production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis-like cell death.[3][4]
-
Disruption of Intracellular Calcium Homeostasis: Miltefosine affects the parasite's ability to regulate intracellular calcium concentrations ([Ca2+]i). It targets acidocalcisomes, the primary calcium stores in Leishmania, and activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to a cytotoxic influx of calcium.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Miltefosine and a general workflow for its in silico analysis.
Miltefosine's Impact on the PI3K/Akt Signaling Pathway
Caption: Miltefosine inhibits the PI3K/Akt pathway, promoting apoptosis.
Disruption of Mitochondrial Function and Calcium Homeostasis by Miltefosine
Caption: Miltefosine induces mitochondrial dysfunction and disrupts Ca2+ homeostasis.
General Workflow for In Silico Analysis of Miltefosine
Caption: A generalized workflow for the computational analysis of Miltefosine.
Quantitative Data Summary
The following tables summarize key quantitative data from various computational and in vitro studies on Miltefosine.
Molecular Docking and Dynamics Simulation Data
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Software | Reference |
| L. amazonensis NDK | - | -2.7 | Val115, Met111, Lys11 | - | [6] |
| BAX | - | -77.27 | - | - | [7] |
| Bcl-2 | - | -103.924 | - | - | [7] |
| Caspase-8 | - | -111.623 | - | - | [7] |
| VEGF-A | - | -80.8551 | - | - | [7] |
| L. mexicana Pyruvate Kinase | - | ~ -4.0 | Arg19, Ser46, Asn67, Asn432, Ser439, Glu462 | AutoDock Tools | [8] |
Note: A dash (-) indicates data not specified in the cited sources.
In Vitro Antileishmanial Activity
| Leishmania Species | Assay Type | IC50 (µM) | Incubation Time | Reference |
| L. donovani (promastigotes) | - | - | - | [9] |
| L. chagasi (promastigotes) | - | - | - | [9] |
| L. braziliensis (promastigotes) | - | - | - | [9] |
| L. guyanensis (promastigotes) | - | - | - | [9] |
| L. amazonensis (promastigotes) | MTT Assay | Varies with cell concentration | 24 h | [10] |
| L. tropica (promastigotes) | XTT Assay | 32-128 µg/mL (killing concentration) | 24-48 h | [11] |
| L. tropica (promastigotes) | MTT Assay | 0.3548 ± 0.17 µg/ml | - | [12] |
| L. tropica (axenic amastigotes) | MTT Assay | 0.5320 ± 0.21 µg/ml | - | [12] |
Note: Some studies report IC50 values that vary based on experimental conditions.
Detailed Experimental Protocols
The following are detailed, synthesized protocols for key computational and in vitro experimental methodologies based on common practices cited in the literature.
Protocol for Molecular Docking of Miltefosine
This protocol outlines the steps for performing molecular docking of Miltefosine against a Leishmania protein target using AutoDock Vina.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of Miltefosine from a database like PubChem (CID: 3599).[8]
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to check the structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
In AutoDock Tools, define the rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Generation:
-
Identify the active site of the target protein based on literature or by using site prediction tools.
-
Define the grid box dimensions to encompass the entire active site with a spacing of 1.0 Å.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the exhaustiveness value (e.g., 8).
-
Run the docking simulation using the AutoDock Vina executable.
-
-
Analysis of Results:
-
Analyze the output file to determine the binding affinity (in kcal/mol) of the best-predicted conformation.
-
Visualize the docked pose using software like PyMOL or Discovery Studio to identify key interactions (hydrogen bonds, hydrophobic interactions) between Miltefosine and the protein's active site residues.
-
Protocol for In Vitro Antileishmanial Susceptibility Assay (MTT Assay)
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of Miltefosine against Leishmania promastigotes.
-
Parasite Culture:
-
Culture Leishmania promastigotes in a suitable medium (e.g., Schneider's Drosophila medium) supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.
-
Harvest parasites in the logarithmic growth phase for the assay.
-
-
Drug Preparation:
-
Prepare a stock solution of Miltefosine in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the stock solution in the culture medium to obtain the desired test concentrations.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the parasite suspension (e.g., 1 x 10^6 cells/mL) to each well.
-
Add 100 µL of the serially diluted Miltefosine solutions to the respective wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.
-
Incubate the plate at 26°C for 24-72 hours.
-
-
MTT Assay for Viability:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 26°C to allow the formation of formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each drug concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Conclusion
Computational and in silico modeling are indispensable tools in the study of antileishmanial agents like Miltefosine. These methods provide valuable insights into the drug's complex mechanism of action, helping to identify key molecular targets and interactions. The integration of in silico predictions with in vitro and in vivo experimental data accelerates the drug discovery pipeline, paving the way for the rational design of new therapies with improved efficacy and reduced toxicity to combat the global burden of leishmaniasis. This guide serves as a foundational resource for researchers and professionals engaged in this critical area of drug development.
References
- 1. Miltefosine--discovery of the antileishmanial activity of phospholipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 12. In vitro efficacy of polymer coated miltefosine drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Culture Assays for "Antileishmanial Agent-1"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to the fatal visceral form if left untreated.[1][2] Current therapeutic options are limited by issues such as toxicity, the emergence of drug-resistant strains, and high costs.[3][4] Consequently, there is an urgent and continuous need to discover and develop new, effective, and safer antileishmanial drugs.[4]
This application note provides detailed protocols for the in vitro evaluation of a novel investigational compound, "Antileishmanial Agent-1" (ALA-1). The described assays are fundamental for the primary screening and characterization of potential drug candidates. They assess the agent's efficacy against both the insect (promastigote) and clinically relevant mammalian (amastigote) stages of the parasite, as well as its selectivity and potential toxicity to host cells.[1][5] The primary endpoints of these assays are the determination of the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the Selectivity Index (SI).[6]
Data Presentation: Biological Activity of ALA-1
The in vitro activity of this compound (ALA-1) was evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound's efficacy against promastigotes and intracellular amastigotes was determined, alongside its cytotoxicity against murine macrophages (J774A.1) to establish its selectivity. Amphotericin B, a standard antileishmanial drug, was used as a positive control for comparison.[7]
Table 1: Antileishmanial Activity and Cytotoxicity of ALA-1
| Compound | Target Stage / Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|---|
| ALA-1 | L. donovani Promastigotes | 8.5 ± 0.7 | - | - |
| L. donovani Intracellular Amastigotes | 4.2 ± 0.4 | - | - | |
| J774A.1 Macrophages | - | > 100 | > 23.8 | |
| Amphotericin B | L. donovani Promastigotes | 0.15 ± 0.02 | - | - |
| L. donovani Intracellular Amastigotes | 0.25 ± 0.03 | - | - |
| | J774A.1 Macrophages | - | 2.8 ± 0.3 | 11.2 |
Values are presented as mean ± standard deviation from three independent experiments.
Experimental Workflows and Protocols
A systematic workflow is crucial for the evaluation of new antileishmanial candidates. The process begins with assessing activity against the easily cultured promastigote form, followed by testing against the more clinically relevant intracellular amastigote stage and simultaneously evaluating host cell cytotoxicity to determine selectivity.
Caption: Overall experimental workflow for evaluating ALA-1.
Protocol 1: Promastigote Viability Assay
This assay determines the effect of ALA-1 on the viability of Leishmania promastigotes, the parasite stage found in the sandfly vector.[5] It serves as a primary screen due to the ease of promastigote cultivation.[8]
Materials:
-
Leishmania donovani (e.g., strain MHOM/SD/62/1S)
-
M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
This compound (ALA-1), stock solution in DMSO.
-
Amphotericin B (positive control).
-
Resazurin sodium salt solution (0.125 mg/mL in PBS).
-
Sterile 96-well flat-bottom plates.
-
Plate reader (fluorescence or absorbance).
Procedure:
-
Culture L. donovani promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.
-
Adjust the parasite concentration to 1 x 10^6 promastigotes/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of ALA-1 and the control drug (Amphotericin B) in culture medium. Add 100 µL of each dilution to the respective wells. Include wells with parasites and medium only (negative control) and medium with the highest concentration of DMSO as a solvent control.
-
Incubate the plate at 26°C for 72 hours.
-
Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.[6]
Protocol 2: Intracellular Amastigote Assay
This is the most crucial assay as it evaluates the drug's activity against the clinically relevant amastigote stage, which resides within mammalian macrophages.[9]
Materials:
-
J774A.1 murine macrophage cell line.
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Stationary-phase L. donovani promastigotes.
-
ALA-1 and Amphotericin B.
-
Sterile 96-well plates (clear bottom for microscopy).
-
Giemsa stain.
-
Microscope.
Caption: Workflow for the intracellular amastigote assay.
Procedure:
-
Seed J774A.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours to allow for adherence.
-
Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate the plate for 4 hours to allow phagocytosis of the promastigotes.
-
Wash the wells gently with pre-warmed PBS to remove non-phagocytosed, extracellular parasites.
-
Add 200 µL of fresh medium containing serial dilutions of ALA-1 or Amphotericin B to the wells. Include an untreated infected control.
-
Incubate the plate for an additional 48 hours at 37°C with 5% CO2.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well under a light microscope.
-
Calculate the infection index and determine the IC50 value as described for the promastigote assay.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This assay is performed in parallel with the amastigote assay to determine if the observed antileishmanial effect is due to specific activity against the parasite or general toxicity to the host cell.[6][10]
Materials:
-
J774A.1 murine macrophage cell line.
-
RPMI-1640 medium (supplemented as above).
-
ALA-1 and a cytotoxic control drug (e.g., Podophyllotoxin).
-
Resazurin solution.
-
Sterile 96-well plates.
Procedure:
-
Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Replace the medium with fresh medium containing serial dilutions of ALA-1, using the same concentrations as in the amastigote assay.
-
Incubate the plate for 48 hours under the same conditions.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure fluorescence as described in Protocol 2.1.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells.
-
Determine the CC50 value, which is the concentration that reduces cell viability by 50%.
Hypothetical Mechanism of Action of ALA-1
Based on preliminary in silico modeling and comparative analysis with known inhibitors, ALA-1 is hypothesized to act by inhibiting Pteridine Reductase 1 (PTR1). PTR1 is a key enzyme in the folate biosynthesis and salvage pathway of Leishmania, which is essential for parasite survival.[10] Inhibition of PTR1 disrupts the supply of essential reduced folates and biopterins, leading to parasite death.
Caption: Proposed mechanism of ALA-1 via inhibition of PTR1.
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of antileishmanial activity, mode of action and cellular response induced by vanillin synthetic derivatives against Leishmania species able to cause cutaneous and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
"Antileishmanial agent-1" protocol for promastigote and amastigote assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, ranging from cutaneous lesions to fatal visceral disease.[1] The current therapeutic options are limited by issues of toxicity, parasite resistance, and high cost.[1][2] Therefore, the discovery and development of new, effective, and safer antileishmanial agents are urgently needed. This document provides detailed protocols for the in vitro evaluation of "Antileishmanial agent-1" against the two main life cycle stages of the Leishmania parasite: the extracellular promastigote and the intracellular amastigote.
This compound: In Vitro Activity
This compound has demonstrated activity against Leishmania amazonensis. The inhibitory concentrations (IC50) for both parasite stages are summarized in the table below.
| Parameter | Value | Parasite Stage | Species |
| IC50 | 15.52 µM | Promastigote | L. amazonensis[3] |
| IC50 | 4.10 µM | Amastigote | L. amazonensis[3] |
Experimental Protocols
The following protocols describe the in vitro assays to determine the efficacy of this compound against Leishmania promastigotes and intracellular amastigotes.
Protocol 1: Promastigote Viability Assay
This assay determines the direct effect of the compound on the viability of the motile, extracellular promastigote stage of the parasite.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
This compound
-
Reference drug (e.g., Amphotericin B)
-
96-well flat-bottom microtiter plates
-
Resazurin sodium salt solution or MTT reagent
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in complete medium at 26°C until they reach the mid-logarithmic phase of growth.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Assay Setup:
-
Seed the 96-well plates with promastigotes at a density of 1-2 x 10^6 cells/mL in a final volume of 100 µL per well.
-
Add 100 µL of the diluted compound to each well to achieve the final test concentrations. Include wells with untreated parasites (negative control) and parasites treated with a reference drug (positive control).
-
-
Incubation: Incubate the plates at 26°C for 48-72 hours.
-
Viability Assessment:
-
Resazurin Method: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-24 hours. Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm).
-
MTT Method: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Add 100 µL of 10% SDS in 0.01 M HCl to solubilize the formazan crystals. Measure the absorbance at 570 nm.[4]
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Intracellular Amastigote Assay
This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite within a host cell, typically a macrophage.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages[5][6]
-
Complete macrophage culture medium (e.g., RPMI-1640 or DMEM) with FBS
-
Stationary phase Leishmania promastigotes
-
This compound
-
Reference drug (e.g., Amphotericin B, Miltefosine)[7]
-
96-well flat-bottom microtiter plates
-
Giemsa stain or a suitable fluorescent DNA dye (e.g., DAPI)
-
Microscope (light or fluorescence) or high-content imaging system
Procedure:
-
Macrophage Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator. For THP-1 cells, differentiation into adherent macrophages is induced with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[8][9]
-
Infection: Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[7][10] Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells (negative control) and infected cells treated with a reference drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Infection:
-
Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.
-
High-Content Imaging: For higher throughput, use automated microscopy and image analysis software to quantify the number of host cells and intracellular parasites.[8]
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the toxicity of the compound against the host cells to determine its selectivity.
Procedure:
-
Follow the same procedure as the promastigote viability assay (Protocol 1), but use the macrophage cell line instead of the parasites.
-
Incubate the macrophages with the compound for the same duration as the amastigote assay.
-
Determine the 50% cytotoxic concentration (CC50) using the resazurin or MTT method.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to the amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[5]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antileishmanial screening.
Potential Signaling Pathway Disruption
While the specific mechanism of this compound is not detailed in the provided search results, many antileishmanial drugs disrupt key parasite signaling and metabolic pathways. The following diagram illustrates a generalized view of potential targets.
Caption: Potential mechanisms of action for antileishmanial agents.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: PK11195 as an Antileishmanial Agent in Macrophage Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis remains a significant global health challenge, with current treatments facing limitations such as toxicity and emerging drug resistance. The development of novel antileishmanial agents is a critical area of research. This document provides detailed application notes and protocols for evaluating the efficacy of the synthetic compound PK11195, a specific ligand for the translocator protein (TSPO), as a potential antileishmanial agent using in vitro macrophage infection models. PK11195 has demonstrated promising activity against various Leishmania species by targeting the intracellular amastigote stage within macrophages.[1][2]
Data Presentation
The antileishmanial activity and cytotoxicity of PK11195 have been quantified against several Leishmania species and macrophage cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Antileishmanial Activity of PK11195 against Leishmania Promastigotes.
| Leishmania Species | IC50 (µM) after 48h |
| L. amazonensis | 14.22 |
| L. major | 8.23 |
| L. braziliensis | 3.51 |
Data represents the median inhibitory concentration (IC50) required to reduce the proliferation of axenic promastigotes by 50%.[1][2]
Table 2: In Vitro Activity and Cytotoxicity of PK11195 in Macrophage Models.
| Parameter | Cell Type | Leishmania Species | Value (µM) |
| IC50 (Intracellular Amastigotes) | CBA Mouse Macrophages | L. amazonensis | 46.55 ± 11.88 |
| CC50 (Uninfected Macrophages) | CBA Mouse Macrophages | N/A | 194.4 |
| Selectivity Index (SI) | CBA Mouse Macrophages | L. amazonensis | 13.7 |
IC50 for intracellular amastigotes was determined after 48 hours of treatment. CC50 represents the cytotoxic concentration that reduces macrophage viability by 50% after 48 hours. The Selectivity Index (SI) is the ratio of CC50 to the IC50 against promastigotes.[1][2]
Table 3: Effect of PK11195 on Intracellular Parasite Load in L. amazonensis-Infected Macrophages.
| Treatment Concentration (µM) | Treatment Duration (h) | Reduction in Infected Macrophages (%) | Reduction in Viable Intracellular Parasites (%) |
| 100 | 24 | 97.75 | Not specified |
| 75 | 48 | Not specified | 99.09 |
| 100 | 48 | Not specified | 100 |
| 75 | 48 (late stage) | Not specified | 100 |
| 50 | 72 (late stage) | Not specified | 100 |
| 75 | 72 (late stage) | Not specified | 100 |
Late-stage infection refers to treatment initiated 96 hours post-infection to allow for the complete transformation of promastigotes to amastigotes.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the antileishmanial activity of PK11195.
Protocol 1: Determination of IC50 against Leishmania Promastigotes
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. amazonensis, L. major, L. braziliensis) in appropriate culture medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 26°C.
-
Assay Setup:
-
Harvest log-phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.
-
Prepare serial dilutions of PK11195 (from 0.2 to 400 µM) in the culture medium.
-
Add 100 µL of the PK11195 dilutions to the wells containing the parasites. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 26°C for 48 hours.
-
Viability Assessment:
-
Add a viability reagent such as resazurin (AlamarBlue) or MTT to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Macrophage Cytotoxicity Assay (CC50 Determination)
-
Macrophage Culture: Culture murine peritoneal macrophages or a macrophage cell line (e.g., J774A.1) in complete DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Assay Setup:
-
Seed 2 x 10^5 macrophages per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare serial dilutions of PK11195 in culture medium.
-
Remove the old medium from the cells and add 200 µL of the fresh medium containing the different concentrations of PK11195.
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Viability Assessment: Perform a cell viability assay (e.g., AlamarBlue or MTT) as described in Protocol 1.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Protocol 3: Intracellular Amastigote Activity Assay
-
Macrophage Infection:
-
Seed macrophages (e.g., CBA mouse peritoneal macrophages) at a density of 2 x 10^5 cells/well in a 24-well plate with coverslips and allow adherence.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 6 hours at 37°C with 5% CO2.
-
Wash the cells with sterile saline to remove non-internalized promastigotes.
-
-
Treatment:
-
Add fresh complete medium containing various concentrations of PK11195 (e.g., 25, 50, 75, 100 µM).
-
Incubate the plates for 24 or 48 hours.
-
-
Quantification of Infection:
-
Fix the coverslips with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.
-
-
Intracellular Parasite Viability (Alternative Method):
-
After treatment, lyse the macrophages with a gentle detergent (e.g., 0.01% SDS).
-
Collect the released amastigotes and transfer them to a 96-well plate with a suitable medium for promastigote transformation.
-
Incubate at 26°C for 72 hours to allow transformation into promastigotes.
-
Assess the viability of the transformed promastigotes using a viability reagent as described above.
-
-
Data Analysis: Calculate the IC50 for intracellular amastigotes based on the reduction in parasite load or viability compared to untreated controls.
Visualization of Workflows and Mechanisms
Experimental Workflow for Evaluating PK11195
Caption: Workflow for assessing the antileishmanial efficacy of PK11195.
Proposed Mechanism of Action of PK11195
Caption: Proposed mechanism of PK11195 leading to parasite death.
Signaling Effects of PK11195 in Infected Macrophages
The mechanism of PK11195 appears to be independent of the classical inflammatory pathways typically associated with parasite killing.[2]
Caption: Signaling effects of PK11195 in infected macrophages.
References
Application Notes and Protocols for Measuring IC50 and EC50 Values of Antileishmanial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of investigational compounds against Leishmania parasites. The accurate determination of these values is a critical step in the discovery and development of new antileishmanial drugs.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The parasite exists in two main life stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages.[1] Drug discovery efforts typically involve screening compounds against both forms of the parasite.
-
IC50 (50% Inhibitory Concentration): This value represents the concentration of a drug that is required to inhibit the in vitro growth of Leishmania promastigotes or axenic amastigotes by 50%.[1]
-
EC50 (50% Effective Concentration): This value represents the concentration of a drug that is required to reduce the number of intracellular Leishmania amastigotes within host cells by 50%.[2]
-
CC50 (50% Cytotoxic Concentration): To assess the selectivity of a compound, its toxicity against a mammalian cell line (e.g., macrophages) is determined. The CC50 is the concentration of the compound that causes a 50% reduction in the viability of these host cells.[1][3]
-
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the CC50 of host cells to the IC50 or EC50 for the parasite (SI = CC50 / IC50 or EC50).[1][4] A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[1]
This document outlines several common and robust methods for determining these key parameters.
Data Presentation: In Vitro Antileishmanial Activity
The following table summarizes the in vitro activity of standard antileishmanial drugs against different Leishmania species and cell lines, providing a reference for comparison of novel compounds.
| Compound | Leishmania Species | Assay Stage | Host Cell | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amphotericin B | L. donovani | Promastigote | - | 0.497 ± 0.128 | - | - | [5] |
| Amphotericin B | L. donovani | Amastigote | THP-1 | 0.856 ± 0.172 | >10 | >11.7 | [5] |
| Miltefosine | L. donovani | Promastigote | - | 17.0 ± 0.173 | - | - | [5] |
| Miltefosine | L. donovani | Amastigote | THP-1 | 18.933 ± 0.737 | >40 | >2.1 | [5] |
| Pentamidine | L. donovani | Promastigote | - | 12.967 ± 0.289 | - | - | [5] |
| Pentamidine | L. donovani | Amastigote | THP-1 | 12.0 ± 0.7 | >40 | >3.3 | [5] |
Experimental Protocols
Here, we provide detailed protocols for the most commonly used assays to determine the IC50 and EC50 values of antileishmanial compounds.
Anti-promastigote Activity Assay (IC50 Determination)
This assay evaluates the direct effect of a compound on the viability of the extracellular, flagellated promastigote stage of the parasite.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable parasites.[6][7]
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199 or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) at 25°C until they reach the mid-logarithmic growth phase.
-
Plate Preparation:
-
Prepare serial dilutions of the test compound in the culture medium in a 96-well, opaque-walled plate. The final volume in each well should be 100 µL.
-
Include wells with medium only (negative control) and wells with a reference antileishmanial drug (e.g., Amphotericin B) as a positive control.
-
-
Parasite Seeding: Adjust the concentration of the promastigote culture to 2 x 10^6 cells/mL and add 100 µL to each well, resulting in a final concentration of 1 x 10^6 cells/mL.[8]
-
Incubation: Incubate the plate at 25°C for 72 hours.[8]
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.[9] Add 20 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plate for an additional 4 hours at 25°C.[8]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Parasite Culture and Plate Preparation: Follow steps 1 and 2 as described in the resazurin assay protocol, using a clear 96-well plate.
-
Parasite Seeding: Adjust the promastigote concentration and seed the plate as described in the resazurin assay.
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 10 µL of the MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the resazurin assay.
Intracellular Anti-amastigote Activity Assay (EC50 Determination)
This assay assesses the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage cell line.
Principle: This method utilizes Leishmania parasites that have been genetically engineered to express the luciferase enzyme. The amount of light produced upon the addition of the luciferin substrate is directly proportional to the number of viable intracellular amastigotes.
Protocol:
-
Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Macrophage Seeding: Seed the macrophages into a 96-well, white-walled plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Parasite Infection:
-
Harvest stationary-phase luciferase-expressing promastigotes.
-
Infect the adherent macrophages at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with warm medium to remove any remaining extracellular parasites.
-
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the infected macrophages. Include appropriate controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luminescence Reading:
-
Carefully remove the medium from the wells.
-
Add a luciferin-containing cell lysis buffer to each well.
-
Measure the luminescence using a luminometer.
-
-
EC50 Calculation: Calculate the percentage of parasite killing for each concentration and determine the EC50 value using a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with the anti-amastigote assay to determine the toxicity of the compound to the host cells.
Protocol:
-
Cell Seeding: Seed the same macrophage cell line used in the anti-amastigote assay into a 96-well plate at the same density.
-
Compound Addition: Add serial dilutions of the test compound to the uninfected macrophages.
-
Incubation: Incubate the plate under the same conditions as the anti-amastigote assay (72 hours at 37°C, 5% CO2).
-
Viability Assessment: Determine cell viability using the resazurin or MTT assay as described for promastigotes.
-
CC50 Calculation: Calculate the percentage of cytotoxicity and determine the CC50 value from the dose-response curve.
Visualizations
Experimental Workflows and Logical Relationships
Caption: General workflow for in vitro antileishmanial drug screening.
Caption: Detailed workflow for the intracellular amastigote assay.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Use of Leishmania donovani Field Isolates Expressing the Luciferase Reporter Gene in In Vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Amphotericin B Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amphotericin B (AmB) remains a cornerstone for treating leishmaniasis, a parasitic disease with diverse clinical manifestations.[1][2] However, its clinical utility is often hampered by significant dose-limiting toxicities, particularly nephrotoxicity.[3][4] To mitigate these adverse effects while maintaining or enhancing therapeutic efficacy, various advanced delivery systems have been developed. These formulations aim to alter the drug's pharmacokinetic profile, promoting targeted delivery to the sites of infection within the reticuloendothelial system (liver, spleen, and bone marrow), where Leishmania parasites reside in macrophages.[5] This document provides a detailed overview of different AmB delivery systems, their in vivo performance, and standardized protocols for their preparation and evaluation in preclinical models of leishmaniasis.
The primary mechanism of action of AmB involves binding to ergosterol, a key component of the parasite's cell membrane.[1][6] This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of essential intracellular components, ultimately leading to cell death.[6][7] Lipid-based formulations are designed to reduce the drug's interaction with cholesterol in mammalian cell membranes, thereby lowering its toxicity.[1]
Amphotericin B Delivery Systems: A Comparative Overview
Several types of delivery systems for Amphotericin B have been investigated for the treatment of leishmaniasis. These include liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and niosomes. Each system offers distinct advantages in terms of drug loading, stability, and in vivo performance.
| Delivery System | Formulation Details | Animal Model | Efficacy Highlights | Key Findings & Citations |
| Liposomal AmB (AmBisome®) | Small unilamellar vesicles. | L. major-infected BALB/c mice | Dose-dependent reduction in lesion size and parasite burden. | Generally more effective and less toxic than conventional AmB deoxycholate.[1][8] |
| Solid Lipid Nanoparticles (SLNs) | Tristearin-based SLNs stabilized with soya phosphatidylcholine. | L. donovani-infected hamsters | Significant reduction in parasite burden in the liver and spleen. | Surface modification with O-palmitoyl mannan (OPM) enhanced macrophage targeting and efficacy.[9] |
| Polymeric Nanoparticles | Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles. | L. donovani-infected BALB/c mice | 98.19% ± 0.33% suppression of amastigote burden in the spleen. | Mannose modification of nanoparticles improved targeting and efficacy.[10] |
| Niosomes | Non-ionic surfactant-based vesicles. | L. major-infected BALB/c mice | Effective in reducing lesion size and splenic parasite burden. | Demonstrated synergistic effects when co-formulated with glucantime.[11][12] |
Experimental Protocols
Protocol 1: Preparation of Liposomal Amphotericin B (Thin-Film Hydration Method)
This protocol describes a common method for preparing liposomal AmB for preclinical studies.
Materials:
-
Amphotericin B
-
Hydrogenated soy phosphatidylcholine (HSPC)
-
Distearoylphosphatidylglycerol (DSPG)
-
Cholesterol
-
Chloroform
-
Methanol
-
Sterile 5% Dextrose solution
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (HSPC, DSPG, and cholesterol in a desired molar ratio) and Amphotericin B in a chloroform:methanol solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a sterile 5% dextrose solution by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles, subject the MLV suspension to sonication (either probe or bath sonication).
-
For a more uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a high-pressure extruder.
-
The final liposomal AmB formulation should be stored at 4°C and protected from light.
Protocol 2: In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis
This protocol outlines the steps for evaluating the efficacy of AmB formulations in BALB/c mice infected with Leishmania donovani.
Materials:
-
6-8 week old female BALB/c mice
-
Leishmania donovani promastigotes (stationary phase)
-
Amphotericin B formulation to be tested
-
Control formulation (e.g., empty vesicles, conventional AmB)
-
Sterile saline or 5% dextrose for injection
-
Surgical tools for organ harvesting
-
Giemsa stain
-
Microscope
Procedure:
-
Infect BALB/c mice intravenously (via the tail vein) with 1 x 107 to 2 x 107 stationary-phase L. donovani promastigotes.[13]
-
Allow the infection to establish for a period of 2-4 weeks.
-
Randomly divide the infected mice into treatment and control groups (n=5-6 mice per group).
-
Administer the test and control formulations intravenously at the desired dose and schedule. For example, a single dose or multiple doses over several days.
-
Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
-
At a predetermined time point after the last treatment (e.g., 1-2 weeks), euthanize the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue impression smears from a small section of the liver and spleen on glass slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei under a light microscope. The parasite load is often expressed as Leishman-Donovan Units (LDU), calculated as: (number of amastigotes / number of host cell nuclei) x organ weight in milligrams.[14][15]
-
The percentage of parasite inhibition can be calculated by comparing the LDU of the treated groups to the untreated control group.
Protocol 3: Quantification of Parasite Load by qPCR
Quantitative real-time PCR (qPCR) is a sensitive method for determining parasite burden in tissues.[16]
Materials:
-
Tissue samples (liver and spleen)
-
DNA extraction kit
-
Primers and probe specific for a Leishmania gene (e.g., kinetoplast DNA or 18S rRNA)
-
Primers and probe for a host housekeeping gene (for normalization)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Homogenize a known weight of the liver and spleen tissue.
-
Extract genomic DNA from the tissue homogenates using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
-
Set up the qPCR reaction with the Leishmania-specific primers/probe, the host-specific primers/probe, qPCR master mix, and the extracted DNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Generate a standard curve using known quantities of Leishmania DNA to quantify the absolute parasite number.
-
Alternatively, the relative parasite load can be determined using the ΔΔCt method, normalizing the Leishmania gene expression to the host housekeeping gene.
Visualizations
References
- 1. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal amphotericin B as a treatment for human leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal Amphotericin B and Leishmaniasis: Dose and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of liposomal amphotericin B against experimental cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Amphotericin B-loaded mannose modified poly(d,l-lactide-co-glycolide) polymeric nanoparticles for the treatment of visceral leishmaniasis: in vitro and in vivo approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Niosomal formulation of amphotericin B alone and in combination with glucantime: In vitro and in vivo leishmanicidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Liver- and Spleen-Specific Immune Responses in Experimental Leishmania martiniquensis Infection in BALB/c Mice [frontiersin.org]
"Antileishmanial agent-1" experimental design for animal models of leishmaniasis
Application Notes and Protocols for Antileishmanial Agent-1 (ALA-1)
Disclaimer: "this compound" (ALA-1) is a hypothetical agent. The following application notes, protocols, and data are presented as a representative experimental design for the preclinical evaluation of a novel antileishmanial compound and are based on established methodologies in leishmaniasis research.
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The disease presents in various clinical forms, including cutaneous (CL), visceral (VL), and mucocutaneous leishmaniasis. Current therapeutic options are limited by toxicity, emerging drug resistance, and high cost[1]. This compound (ALA-1) is a novel synthetic compound designed as a dual-action therapeutic. It is proposed to exert direct parasiticidal effects by inhibiting a key parasite enzyme and to modulate the host immune response to favor parasite clearance. These protocols outline the preclinical in vivo evaluation of ALA-1 in established animal models of CL and VL.
Application Notes
Mechanism of Action
ALA-1 is hypothesized to function through a dual mechanism:
-
Direct Parasiticidal Activity: Inhibition of Leishmania Topoisomerase II, an essential enzyme for parasite DNA replication and repair.
-
Immunomodulation: Promotion of a Th1-type immune response, characterized by increased production of interferon-gamma (IFN-γ) and interleukin-12 (IL-12). This enhances macrophage activation and intracellular parasite killing[2][3][4].
Animal Model Selection
-
Cutaneous Leishmaniasis (CL): BALB/c mice are highly susceptible to Leishmania major and develop well-defined cutaneous lesions, making them a standard model for CL research[5][6][7]. The infection kinetics and immune response in this model are well-characterized[7][8].
-
Visceral Leishmaniasis (VL): Golden Syrian hamsters (Mesocricetus auratus) are the model of choice for VL caused by Leishmania donovani. Unlike mice, hamsters develop a progressive, chronic disease with clinical and pathological features that closely mimic human VL, including hepatosplenomegaly and high parasite burdens in visceral organs[9][10][11].
ALA-1 Formulation and Preparation
-
Formulation: ALA-1 is a micronized powder. For oral (p.o.) administration, it should be suspended in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Preparation: Prepare fresh on each day of dosing. Calculate the required amount of ALA-1 and vehicle based on the mean body weight of the treatment group and the desired dose volume (typically 100-200 µL for mice). Vortex thoroughly for 5 minutes before administration to ensure a uniform suspension.
Experimental Workflows and Signaling Pathways
In Vivo Efficacy and Toxicity Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy and toxicity of ALA-1 in an animal model.
Caption: General workflow for in vivo testing of this compound.
Proposed Mechanism of Action of ALA-1
This diagram illustrates the dual mechanism of action of ALA-1 on the parasite and the host immune system.
Caption: Proposed dual-action mechanism of ALA-1.
Experimental Protocols
Protocol 1: Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol assesses the efficacy of ALA-1 against L. major infection in BALB/c mice.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Leishmania major (e.g., strain Friedlin V9).
-
Infection:
-
Treatment Groups (n=8 per group):
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: ALA-1 (25 mg/kg, p.o.)
-
Group 3: ALA-1 (50 mg/kg, p.o.)
-
Group 4: Positive Control (e.g., Miltefosine, 20 mg/kg, p.o.)
-
-
Procedure:
-
Begin treatment 2 weeks post-infection, when lesions are established.
-
Administer treatment daily for 28 consecutive days.
-
Measure footpad thickness weekly using a digital caliper. The lesion size is the difference in thickness between the infected and uninfected contralateral footpad.
-
At day 29 (24 hours after the last dose), euthanize mice.
-
Determine parasite burden in the infected footpad and draining lymph node via Limiting Dilution Assay (LDA).
-
Protocol 2: Efficacy in a Hamster Model of Visceral Leishmaniasis
This protocol evaluates ALA-1 efficacy against L. donovani in Golden Syrian hamsters.
-
Animals: Male Golden Syrian hamsters, 5-7 weeks old.
-
Parasite: Leishmania donovani (e.g., strain MHOM/SD/62/1S).
-
Infection:
-
Infect hamsters via intracardiac or retro-orbital injection with 1 x 10^8 stationary-phase promastigotes in 100 µL of saline[9].
-
-
Treatment Groups (n=6 per group):
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: ALA-1 (25 mg/kg, p.o.)
-
Group 3: ALA-1 (50 mg/kg, p.o.)
-
Group 4: Positive Control (e.g., Amphotericin B, 1 mg/kg, i.p., every other day)
-
-
Procedure:
-
Begin treatment 4 weeks post-infection.
-
Administer treatment daily for 28 consecutive days (or as specified for the control).
-
Monitor body weight and clinical signs of disease (hair loss, lethargy) weekly.
-
At day 29, euthanize hamsters.
-
Excise and weigh the spleen and liver.
-
Determine parasite burden by making impression smears of the spleen and liver, staining with Giemsa, and calculating Leishman-Donovan Units (LDU).
-
LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (mg).
-
-
Protocol 3: Immunomodulatory Assessment
This protocol measures cytokine production to assess the immune response to ALA-1 treatment.
-
Samples: Spleens collected from mice in Protocol 4.1.
-
Procedure:
-
Prepare single-cell suspensions from the spleens of treated and control mice.
-
Plate splenocytes at 4 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate cells with soluble Leishmania antigen (SLA; 50 µg/mL) for 72 hours.
-
Collect cell culture supernatants.
-
Quantify IFN-γ and IL-10 levels using commercial ELISA kits according to the manufacturer's instructions.
-
Protocol 4: Preliminary Toxicity Assessment
This protocol provides a basic assessment of ALA-1 toxicity in treated animals.
-
Samples: Animals from Protocols 4.1 and 4.2.
-
Procedure:
-
Clinical Monitoring: Throughout the treatment period, monitor animals daily for any adverse clinical signs (e.g., roughened fur, lethargy, abnormal posture)[13]. Record body weights twice weekly.
-
Serum Biochemistry: At the time of euthanasia, collect blood via cardiac puncture.
-
Separate serum and store at -80°C.
-
Analyze serum for markers of liver toxicity (Alanine Aminotransferase - ALT; Aspartate Aminotransferase - AST) and kidney toxicity (Creatinine, Blood Urea Nitrogen - BUN) using standard biochemical assays[14][15].
-
Data Presentation (Hypothetical Data)
Table 1: Efficacy of ALA-1 in L. major Infected BALB/c Mice
| Treatment Group | Lesion Size (mm) at Day 28 | Parasite Burden (log10) - Footpad |
| Vehicle Control | 3.5 ± 0.4 | 6.8 ± 0.3 |
| ALA-1 (25 mg/kg) | 2.1 ± 0.3 | 5.2 ± 0.4 |
| ALA-1 (50 mg/kg) | 1.2 ± 0.2 | 4.1 ± 0.3 |
| Miltefosine (20 mg/kg) | 1.0 ± 0.2 | 3.9 ± 0.2 |
| *Data are Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 2: Efficacy of ALA-1 in L. donovani Infected Hamsters
| Treatment Group | Spleen Weight (g) | Liver Parasite Burden (LDU x 10^6) | Spleen Parasite Burden (LDU x 10^8) |
| Vehicle Control | 2.8 ± 0.5 | 450 ± 85 | 980 ± 150 |
| ALA-1 (25 mg/kg) | 1.5 ± 0.3 | 180 ± 50 | 350 ± 90 |
| ALA-1 (50 mg/kg) | 0.8 ± 0.2 | 55 ± 20 | 95 ± 40 |
| Amphotericin B (1 mg/kg) | 0.6 ± 0.1 | 25 ± 10 | 40 ± 15 |
| Data are Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 3: Cytokine Profile in Splenocytes from ALA-1 Treated Mice
| Treatment Group | IFN-γ (pg/mL) | IL-10 (pg/mL) | IFN-γ / IL-10 Ratio |
| Vehicle Control | 450 ± 90 | 1250 ± 200 | 0.36 |
| ALA-1 (25 mg/kg) | 1100 ± 150 | 800 ± 120 | 1.38 |
| ALA-1 (50 mg/kg) | 2200 ± 250 | 450 ± 80 | 4.89 |
| Miltefosine (20 mg/kg) | 2500 ± 300 | 400 ± 70 | 6.25 |
| *Data are Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 4: Toxicity Profile of ALA-1 in Hamsters (28-Day Treatment)
| Parameter | Vehicle Control | ALA-1 (50 mg/kg) | Normal Range |
| Body Weight Change (%) | -15 ± 4 | -5 ± 3 | >0 |
| ALT (U/L) | 55 ± 10 | 65 ± 12 | 25-70 |
| AST (U/L) | 80 ± 15 | 95 ± 18 | 40-110 |
| Creatinine (mg/dL) | 0.8 ± 0.2 | 0.9 ± 0.3 | 0.5-1.5 |
| Data are Mean ± SD. p<0.05 compared to Vehicle Control, indicating less weight loss. |
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Exploring the Role of Medicinal Plant-Based Immunomodulators for Effective Therapy of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Protective Response to Leishmania major in BALB/c Mice Requires Antigen Processing in the Absence of DM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. interscience.org.uk [interscience.org.uk]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing In Vivo Leishmania Parasite Load
These guidelines are designed for researchers, scientists, and drug development professionals engaged in the evaluation of antileishmanial agents. The precise determination of parasite burden in preclinical animal models is crucial for assessing the efficacy of novel therapeutic compounds.[1] This document outlines three primary methodologies for quantifying Leishmania parasite load in vivo: Bioluminescence Imaging (BLI), Quantitative Polymerase Chain Reaction (qPCR), and the Limiting Dilution Assay (LDA).
Bioluminescence Imaging (BLI)
Application Note:
Bioluminescence imaging is a powerful, non-invasive technique that allows for the real-time, longitudinal monitoring of disease progression and therapeutic response in the same animal.[2][3][4] The method relies on the use of transgenic Leishmania parasites engineered to express a luciferase enzyme.[4] When the substrate, D-luciferin, is administered to an infected animal, the luciferase-expressing parasites emit light, which can be detected and quantified by a sensitive CCD camera-based imaging system.[4][5] This allows for the dynamic visualization and quantification of the parasite burden in various organs, making it ideal for pharmacokinetic and pharmacodynamic (PK/PD) studies.[3] A significant positive correlation has been found between BLI signals and parasite load as determined by other methods like qPCR and microscopy.[3]
-
Advantages : Non-invasive, allows for longitudinal studies in the same animal (reducing animal usage), provides real-time data on parasite kinetics, and enables high-throughput screening.[2][4]
-
Disadvantages : Requires genetic modification of parasites, the signal can be attenuated by tissue depth, and requires specialized imaging equipment.[4] The initial cost of equipment can be high.
Caption: Workflow for parasite quantification in host tissues using qPCR.
Protocol: Quantitative PCR
Materials and Reagents:
-
Infected tissues (e.g., spleen, liver, lymph nodes)
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Leishmania-specific primers (e.g., for kDNA or ssrRNA) [5][6]* Nuclease-free water
-
qPCR instrument (e.g., Applied Biosystems 7900HT)
-
Purified Leishmania DNA for standard curve
Procedure:
-
Tissue Collection and DNA Extraction :
-
At the experimental endpoint, euthanize mice and aseptically collect target organs.
-
Weigh the tissue and homogenize it.
-
Extract total genomic DNA from a known amount of tissue using a commercial kit according to the manufacturer's instructions.
-
-
Standard Curve Generation :
-
Prepare serial 10-fold dilutions of a known concentration of purified Leishmania DNA. The range should typically cover 10^6 to 10^0 parasite equivalents per reaction. [7]3. qPCR Reaction Setup :
-
Prepare the reaction mix in a final volume of 10-25 µL, containing the qPCR master mix, forward and reverse primers (e.g., 0.5 µM each), probe (if using TaqMan), and template DNA (e.g., 50 ng). [8] * Include a no-template control (NTC) to check for contamination.
-
-
Thermal Cycling :
-
Perform the qPCR using a standard protocol, for example:
-
Plot the Ct (threshold cycle) values from the standard dilutions against the logarithm of the parasite number to generate a standard curve.
-
Use the standard curve's linear regression equation to determine the number of parasites in the experimental samples based on their Ct values.
-
Normalize the parasite count to the amount of tissue used for DNA extraction (e.g., parasites per milligram of tissue).
-
Limiting Dilution Assay (LDA)
Application Note:
The Limiting Dilution Assay (LDA) is considered a gold standard for quantifying viable Leishmania parasites in host tissues. [7]The technique involves preparing serial dilutions of a single-cell suspension from homogenized infected tissue and plating them in a 96-well plate. [7][10]After an incubation period of 7-10 days, the wells are examined microscopically for the presence of motile promastigotes. [1]The number of viable parasites in the original tissue is then estimated statistically (using Poisson distribution) based on the number of positive and negative wells at each dilution. [1]
-
Advantages : Measures only viable parasites, which is highly relevant for assessing drug efficacy. It is considered a highly reliable and sensitive method. [10]* Disadvantages : It is laborious, time-consuming (requires at least one week for parasite growth), and requires sterile culture techniques. It does not provide immediate results. [1][7] Experimental Workflow: Limiting Dilution Assay
Caption: Workflow for quantifying viable parasites using Limiting Dilution Assay (LDA).
Protocol: Limiting Dilution Assay
Materials and Reagents:
-
Infected tissues (spleen, liver, lymph nodes)
-
Sterile tissue grinder or homogenizer
-
Complete parasite culture medium (e.g., Schneider's or M199 medium with 10-20% FBS and antibiotics)
-
Sterile 96-well flat-bottom microtiter plates
-
Inverted microscope
-
Incubator (26°C)
-
LDA software (e.g., ELIDA - Extreme Limiting Dilution Analysis)
Procedure:
-
Tissue Preparation :
-
Aseptically remove the organ of interest and determine its weight.
-
Homogenize the tissue in a known volume of cold, sterile culture medium to create a single-cell suspension.
-
-
Serial Dilution :
-
Perform a series of dilutions (e.g., twelve 8-fold serial dilutions) of the cell suspension in complete culture medium. [7]3. Plating :
-
Plate 100-200 µL of each dilution into multiple replicate wells (e.g., 8 wells per dilution) of a 96-well plate. [1][7]4. Incubation :
-
Seal the plates and incubate them at 26°C for 7 to 10 days to allow for the growth of any viable parasites into motile promastigotes. [1]5. Scoring and Analysis :
-
After incubation, carefully examine each well under an inverted microscope for the presence or absence of motile promastigotes.
-
Record the number of positive wells for each dilution.
-
Input the data into a limiting dilution analysis software (like ELIDA) to calculate the frequency of viable parasites. The software uses Poisson statistics to estimate the parasite concentration in the original suspension.
-
Calculate the total parasite burden per organ by multiplying the concentration by the total volume of the initial tissue homogenate.
-
Summary of Methods
The choice of method depends on the specific research question, available resources, and the need for longitudinal data.
| Feature | Bioluminescence Imaging (BLI) | Quantitative PCR (qPCR) | Limiting Dilution Assay (LDA) |
| Principle | Detection of light from luciferase-expressing parasites | Amplification and quantification of parasite DNA | In vitro culture and enumeration of viable parasites |
| Measures | Relative parasite burden (light emission) | Total parasite number (DNA copies) | Viable parasite number |
| Sensitivity | High | Very High (down to 0.1 parasite) [6] | High (detects a single viable parasite) |
| Invasiveness | Non-invasive | Terminal (requires tissue harvest) | Terminal (requires tissue harvest) |
| Longitudinal | Yes | No | No |
| Time | Rapid (minutes per animal) | Moderate (4-6 hours post-tissue harvest) [1] | Very Slow (7-10 days) [1][7] |
| Throughput | High | Moderate | Low |
| Requirement | Luciferase-tagged parasites, IVIS system | qPCR machine, DNA extraction | Sterile culture facility, incubator |
| Key Advantage | Real-time, in vivo visualization | Absolute quantification, high sensitivity | Measures only viable parasites |
Method Selection Guide
This decision tree can help researchers select the most appropriate method for their study.
Caption: Decision tree for selecting an in vivo parasite quantification method.
References
- 1. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leishmania Parasite Quantification by Bioluminescence in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo Imaging of Transgenic Leishmania Parasites in a Live Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time PCR for Detection and Quantitation of Leishmania in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Parasite Burden Using Real-Time Polymerase Chain Reaction Assay and Limiting Dilution Assay in Leishmania major Infected Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biori.periodikos.com.br [biori.periodikos.com.br]
- 9. journals.asm.org [journals.asm.org]
- 10. A limiting dilution assay for quantifying Leishmania major in tissues of infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Miltefosine (Antileishmanial Agent-1) in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Miltefosine is an oral antileishmanial agent used in the treatment of visceral and cutaneous leishmaniasis.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, which inform optimal dosing regimens and ensure therapeutic efficacy while minimizing toxicity. These application notes provide detailed protocols for the quantification of miltefosine in human plasma, skin tissue, and dried blood spots (DBS), primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Method for Miltefosine Quantification in Human Plasma
This section details a validated LC-MS/MS method for the sensitive and specific quantification of miltefosine in human plasma.[1][2]
Experimental Protocol: Plasma Sample Analysis
1.1.1. Materials and Reagents:
-
Miltefosine reference standard
-
Miltefosine-d4 (deuterated internal standard)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)[1]
-
Triethylamine (analytical grade)[1]
-
Water (ultrapure)
-
Human EDTA plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut PH)[1]
1.1.2. Sample Preparation (Solid-Phase Extraction):
-
To a 250 µL aliquot of human EDTA plasma, add the internal standard (miltefosine-d4).
-
Dilute the plasma sample with 750 µL of 0.9 M acetic acid (pH 4.5).[1]
-
Vortex the mixture and centrifuge for 5 minutes at 23,100 x g.[1]
-
Condition the SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 0.9 M aqueous acetic acid.[1]
-
Load the supernatant from the diluted plasma sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of a methanol-water solution (1:1, v/v).[1]
-
Elute the analyte and internal standard with 2 x 0.75 mL of 0.1% (v/v) triethylamine in methanol.[1]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
1.1.3. Liquid Chromatography Conditions:
-
Mobile Phase: An alkaline eluent is typically used.[1][2] A specific example includes a gradient of methanol and ammonium hydroxide in water.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Total Run Time: Approximately 7 minutes.[4]
1.1.4. Mass Spectrometry Conditions:
-
Instrument: Triple-quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Miltefosine: m/z 408.4 → 124.8[4]
-
Miltefosine-d4 (IS): Specific transition for the deuterated standard.
-
1.1.5. Method Validation:
-
Linearity: The assay has been validated in the range of 4 to 2000 ng/mL in human plasma.[1][2]
-
Precision and Accuracy: Intra-assay precision at the lower limit of quantification (LLOQ) was reported to be less than 10.7%, with inter-assay precision at 10.6%. Accuracies were between 95.1% and 109%.[1][2][5]
Workflow for Plasma Miltefosine Analysis
Caption: Workflow for miltefosine quantification in plasma.
Analytical Method for Miltefosine Quantification in Human Skin Tissue
Given that Leishmania parasites reside in the dermis in cutaneous leishmaniasis, measuring miltefosine concentrations at the target site is crucial.[6]
Experimental Protocol: Skin Tissue Analysis
2.1.1. Sample Preparation (Enzymatic Digestion and Extraction):
-
Homogenize skin tissue samples overnight via enzymatic digestion using collagenase A.[6][7]
-
Process the resulting skin homogenates by protein precipitation.[6][7]
-
Further purify the sample using phenyl-bonded solid-phase extraction.[6][7]
-
Elute the analyte, evaporate the solvent, and reconstitute the residue for analysis.[7]
2.1.2. LC-MS/MS Conditions:
-
The chromatographic and mass spectrometric conditions are similar to those used for plasma analysis, with a validated linear calibration range of 4–1000 ng/mL.[6][7]
Analytical Method for Miltefosine Quantification in Dried Blood Spots (DBS)
DBS sampling offers a minimally invasive alternative to venous blood draws, which is particularly advantageous in remote settings.[3][8]
Experimental Protocol: DBS Analysis
3.1.1. Sample Preparation:
-
Punch a 3.0-mm disc from the center of the dried blood spot.[3]
-
Transfer the disc to a tube and add 150 µL of an extraction solution containing the internal standard (miltefosine-d4) in methanol.[3] This simple methanol extraction results in over 97% recovery.[3][8]
-
Sonicate the mixture for 30 minutes.[3]
-
Transfer the final extract to an autosampler vial for injection.[3]
3.1.2. LC-MS/MS Conditions:
-
The LC-MS/MS parameters are consistent with those for plasma analysis. The method has been validated over a calibration range of 10–2,000 ng/mL.[3][8]
Pharmacokinetic Data of Miltefosine
The following tables summarize key pharmacokinetic parameters of miltefosine from studies in patients with leishmaniasis. Miltefosine is characterized by slow absorption and a very long terminal elimination half-life.[9][10]
Table 1: Pharmacokinetic Parameters of Miltefosine in Adults
| Parameter | Value | Patient Population | Reference |
| Terminal Elimination Half-life | 30.9 days | Old World Cutaneous Leishmaniasis | [4][9] |
| First Elimination Half-life | 7.05 days | Old World Cutaneous Leishmaniasis | [4][9] |
| Apparent Clearance (CL/F) | 3.87 L/day | Old World Cutaneous Leishmaniasis | [9] |
| Median Plasma Concentration (Day 22-28) | 30,800 ng/mL | Old World Cutaneous Leishmaniasis (150 mg/day) | [4][9] |
| Median Skin Concentration (Day 22) | 43.73 µg/g | Post-Kala-Azar Dermal Leishmaniasis | [10][11] |
| Median Plasma Concentration (Day 22) | 33.29 µg/mL | Post-Kala-Azar Dermal Leishmaniasis | [10][11] |
Table 2: Pharmacokinetic Parameters of Miltefosine in Children
| Parameter | Value | Patient Population | Reference |
| AUC₀₋₂₁₀ | 539 µg*day/mL | Visceral Leishmaniasis (Allometric Dosing) | [12] |
| Cₘₐₓ | 19.9 µg/mL | Visceral Leishmaniasis (Allometric Dosing) | [12] |
| Median Plasma Concentration (Day 7) | 5.88 µg/mL | Visceral Leishmaniasis (Allometric Dosing) | [12] |
Note: Pharmacokinetic parameters, particularly in children, have shown high variability, leading to the investigation of allometric dosing to achieve more consistent drug exposure.[12][13]
Miltefosine's Putative Signaling Pathway Disruption
Miltefosine's mechanism of action is thought to involve the disruption of lipid metabolism and signaling pathways in the Leishmania parasite, though it is not fully elucidated. It is known to inhibit phosphatidylcholine biosynthesis and interfere with ether-lipid metabolism, which are vital for the parasite's membrane integrity and signaling processes.
Caption: Putative mechanism of miltefosine action.
References
- 1. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Skin pharmacokinetics of miltefosine in the treatment of post-kala-azar dermal leishmaniasis in South Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Safety, and Efficacy of an Allometric Miltefosine Regimen for the Treatment of Visceral Leishmaniasis in Eastern African Children: An Open-label, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Miltefosine in Children and Adults with Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Assessing the Cytotoxicity of Antileishmanial Agent-1 in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of new antileishmanial agents requires a thorough evaluation of their safety and efficacy. A critical step in this process is assessing the cytotoxicity of a candidate compound against mammalian cells to determine its therapeutic window. An ideal antileishmanial agent should exhibit high potency against Leishmania parasites while demonstrating low toxicity to host cells. The selectivity of a compound is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite.[1][2][3] A higher SI value indicates greater selectivity for the parasite and a more promising therapeutic profile.[1][2]
This document provides detailed protocols for a panel of standard in vitro assays to determine the cytotoxicity of a novel compound, "Antileishmanial Agent-1" (AA-1), in mammalian cells. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and markers of apoptosis, to build a comprehensive cytotoxicity profile.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to understand the mechanisms of AA-1-induced cell death. The following assays provide a robust framework for initial cytotoxicity screening.
MTT Assay: Assessment of Metabolic Activity
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6][7]
Experimental Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., murine macrophages like J774A.1 or human cell lines like THP-1) in a 96-well flat-bottom plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium.[4][8][9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of AA-1. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4][8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[4][7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4][6]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl, or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the purple formazan crystals.[7][8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[4][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log concentration of AA-1 to determine the CC50 value.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.21 ± 0.07 | 96.8 |
| 10 | 1.05 ± 0.06 | 84.0 |
| 25 | 0.88 ± 0.05 | 70.4 |
| 50 | 0.61 ± 0.04 | 48.8 |
| 100 | 0.32 ± 0.03 | 25.6 |
| 200 | 0.15 ± 0.02 | 12.0 |
| Calculated CC50 | ~52 µM |
Experimental Workflow:
LDH Release Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] The amount of LDH in the supernatant is proportional to the number of lysed cells.[12]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is crucial to set up proper controls[11]:
-
Vehicle Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in kits) 45 minutes before the end of the experiment.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mix (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30-60 minutes, protected from light.[12]
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Control Absorbance - Vehicle Control Absorbance)] x 100
-
Plot the cytotoxicity percentage against the log concentration of AA-1 to determine the CC50 value.
-
Data Presentation:
| This compound (µM) | Corrected Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 10 | 0.15 ± 0.02 | 2.5 |
| 25 | 0.28 ± 0.03 | 13.3 |
| 50 | 0.65 ± 0.05 | 44.2 |
| 100 | 1.10 ± 0.07 | 81.7 |
| 200 | 1.30 ± 0.09 | 98.3 |
| Max Release Control | 1.32 ± 0.10 | 100 |
| Calculated CC50 | ~55 µM |
Experimental Workflow:
Annexin V-FITC / Propidium Iodide (PI) Assay: Assessment of Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate at an appropriate density (e.g., 1 x 10⁵ cells/mL) and treat with AA-1 for the desired time.[14]
-
Cell Harvesting: Collect all cells, including floating cells in the supernatant and adherent cells detached by gentle trypsinization.[15]
-
Washing: Centrifuge the cell suspension (e.g., 200-600 x g for 5 minutes) and wash the cells twice with cold PBS.[13][15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13][16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution to the cell suspension.[13][16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Keep samples on ice and protected from light until analysis.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control | 95.2 | 2.5 | 2.3 |
| AA-1 (25 µM) | 80.1 | 15.6 | 4.3 |
| AA-1 (50 µM) | 45.7 | 40.2 | 14.1 |
| AA-1 (100 µM) | 10.3 | 35.5 | 54.2 |
Experimental Workflow:
Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[17] This assay quantifies their activity using a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3/7.[18][19] The cleavage releases a reporter molecule that can be detected by luminescence or colorimetry, with the signal being proportional to the amount of active caspase-3/7 in the sample.[18][20]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (for luminescent assays) and treat with AA-1 as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's protocol. This single reagent typically contains the substrate, a luciferase, and lysis buffer.[18]
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. This single step combines cell lysis and the enzymatic reaction.[18]
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-increase in caspase activity by comparing the signal from treated samples to the untreated control.
Data Presentation:
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 1,500 ± 150 | 1.0 |
| 10 | 2,100 ± 200 | 1.4 |
| 25 | 8,250 ± 600 | 5.5 |
| 50 | 15,000 ± 1100 | 10.0 |
| 100 | 9,000 ± 850 | 6.0 |
Experimental Workflow:
Potential Signaling Pathways of Cytotoxicity
Antileishmanial agents can induce cytotoxicity in mammalian cells through various mechanisms. A common pathway involves the induction of apoptosis via mitochondrial stress. The diagram below illustrates a hypothetical pathway by which this compound could trigger programmed cell death.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Evaluation of the antileishmanial and cytotoxic effects of various extracts of garlic (Allium sativum) on Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
"Antileishmanial agent-1" solubility issues and solutions
Welcome to the technical support center for Antileish-X. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of Antileish-X, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Antileish-X for in vitro assays?
A1: For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). Antileish-X is highly soluble in DMSO, and a concentrated stock (e.g., 10-50 mM) can be prepared. For cell-based assays, this stock solution should then be diluted into the aqueous culture medium. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤0.5%).
Q2: I am observing precipitation of Antileish-X when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue due to the poor aqueous solubility of Antileish-X. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of Antileish-X in your assay.
-
Use a Surfactant or Co-solvent: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), or a co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous medium can help maintain solubility.
-
Pre-warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the Antileish-X stock solution can sometimes improve solubility.
-
Vortex During Dilution: Add the DMSO stock to the aqueous medium dropwise while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other organic solvents can be used, although DMSO is generally preferred for its high solubilizing capacity and compatibility with many biological assays. Ethanol or isopropanol can be alternatives, but the achievable stock concentration may be lower. Please refer to the solubility data table below for more details.
Q4: How should I store my Antileish-X stock solution?
A4: Antileish-X stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.
Troubleshooting Guide: Solubility Issues
Problem: Inconsistent results in biological assays.
This may be due to variable solubility of Antileish-X under your experimental conditions.
-
Visual Inspection: Before each experiment, visually inspect your final diluted solution for any signs of precipitation (cloudiness, visible particles).
-
Solubility Confirmation: Perform a simple experiment to confirm the solubility of Antileish-X in your final assay buffer at the desired concentration. See the "Protocol: Assessing Compound Solubility" section below.
-
pH Considerations: The solubility of Antileish-X can be pH-dependent. Ensure the pH of your buffer is consistent across all experiments.
Problem: Low bioavailability in animal studies.
The poor aqueous solubility of Antileish-X can lead to low absorption and bioavailability.
-
Formulation Strategies: For in vivo studies, consider formulating Antileish-X in a vehicle designed to enhance solubility and absorption. Common formulation approaches include:
-
Co-solvent systems: Mixtures of solvents like DMSO, ethanol, and PEG.
-
Surfactant-based systems: Using surfactants to create micellar solutions.
-
Lipid-based formulations: Formulating the compound in oils or lipid-based carriers.
-
Nanoparticle formulations: Encapsulating Antileish-X in nanoparticles to improve its solubility and delivery.
-
Quantitative Data Summary
The following table summarizes the solubility of Antileish-X in various solvents.
| Solvent | Solubility (mg/mL) at 25°C | Molar Solubility (mM) at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | >100 | >250 | Recommended for primary stock solutions. |
| N,N-Dimethylformamide (DMF) | ~80 | ~200 | Alternative for stock solutions. |
| Ethanol (100%) | ~10 | ~25 | Lower concentration stock solutions are possible. |
| Isopropanol | ~5 | ~12.5 | Limited solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | <0.01 | <0.025 | Practically insoluble in aqueous buffers. |
| PBS with 0.5% Tween® 80 | ~0.1 | ~0.25 | Surfactant improves aqueous solubility. |
| Cell Culture Medium (RPMI + 10% FBS) | ~0.05 | ~0.125 | Serum proteins can slightly enhance solubility. |
Note: The molar mass of Antileish-X is assumed to be approximately 400 g/mol for these calculations.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4 mg of Antileish-X powder.
-
Solvent Addition: Add 1 mL of 100% DMSO to the powder.
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.
Protocol: Assessing Compound Solubility in Aqueous Buffer
-
Prepare Supersaturated Solution: Add an excess amount of Antileish-X powder to your aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Equilibration: Rotate or shake the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved Antileish-X using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if the compound has a distinct chromophore.
Visualizations
Caption: Workflow for preparing and troubleshooting Antileish-X solutions.
Caption: Protocol for determining the solubility of Antileish-X.
"Antileishmanial agent-1" improving stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of "Antileishmanial agent-1" in culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common factors that affect the stability of this compound in culture media?
A1: The stability of a compound in culture media can be influenced by a variety of physicochemical and environmental factors. Key factors include:
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation reactions.[1][2]
-
pH: Most drugs have an optimal pH range for stability, typically between pH 4 and 8.[1] Deviations from this range can catalyze degradation through processes like hydrolysis.[1]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[2][3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible chemical moieties.[3][4]
-
Media Components: Certain components in the culture media, such as cysteine and ferric ammonium citrate, can impact the stability of drug products.[5] Enzymes present in serum supplements (e.g., FBS) can also metabolize the agent.
-
Solubility: Poor solubility of the agent in the aqueous environment of the culture media can lead to precipitation and an apparent loss of activity.
Q2: How can I assess the stability of this compound in my specific culture medium?
A2: A standard approach is to conduct an in vitro stability assay. This typically involves incubating the agent in the complete culture medium (including serum, if applicable) under standard culture conditions (e.g., 37°C, 5% CO2). Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the active agent is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: My this compound appears to be losing activity over the course of my multi-day experiment. What could be the cause?
A3: A gradual loss of activity suggests that your agent may be unstable under the experimental conditions. The primary causes are likely chemical degradation (e.g., hydrolysis, oxidation) or metabolic breakdown by components in the media, especially if you are using serum. It is also possible the agent is binding to plasticware or other surfaces. Performing a stability assay as described in Q2 can help confirm if the agent is degrading over time.
Q4: What are the major chemical degradation pathways for compounds like this compound?
A4: The most common chemical degradation pathways for pharmaceutical compounds are:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters and amides are particularly susceptible to hydrolysis.[4]
-
Oxidation: The reaction with oxygen, which can be initiated by light, heat, or metal ions.[4]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[4]
Below is a diagram illustrating these common degradation pathways.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. scitechnol.com [scitechnol.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antileishmanial agent-1" optimizing dosage and administration routes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antileishmanial Agent-1 in their experiments. The information is designed to assist in optimizing dosage and administration routes for this novel therapeutic candidate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | The inherent hydrophobicity of this compound. | Prepare a stock solution in 100% DMSO. For working solutions, use a final DMSO concentration of ≤0.5% in your culture medium to avoid solvent toxicity. For in vivo studies, consider formulating the agent in a vehicle containing co-solvents such as PEG 400 or cyclodextrins.[1][2][3][4][5] |
| Precipitation of Compound in Culture Medium | Exceeding the solubility limit of the agent in the final aqueous dilution. | Perform a solubility test in your specific culture medium. Serially dilute the DMSO stock solution and visually inspect for precipitation. Use the highest concentration that remains in solution for your experiments.[2][3][5] |
| Inconsistent Results in In Vitro Assays | 1. Variability in parasite density. 2. Inconsistent DMSO concentration. 3. Degradation of the compound. | 1. Ensure a consistent starting density of Leishmania promastigotes or a consistent infection ratio for intracellular amastigote assays.[6][7] 2. Maintain a constant final DMSO concentration across all wells, including controls. 3. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Protect stock solutions from light.[2][3] |
| High Cytotoxicity to Host Cells | The compound may have off-target effects at higher concentrations. | Determine the CC50 (50% cytotoxic concentration) on the host macrophage cell line (e.g., THP-1, J774A.1) in parallel with the EC50 (50% effective concentration) against the intracellular amastigotes. Calculate the selectivity index (SI = CC50 / EC50) to identify a therapeutic window.[1][8] |
| Low Efficacy in In Vivo Models | 1. Poor bioavailability with the chosen administration route. 2. Rapid metabolism of the compound. 3. Suboptimal dosing regimen. | 1. If using oral administration, consider reformulating to enhance absorption. Compare efficacy with parenteral routes (e.g., intravenous, intraperitoneal).[1][8][9][10] 2. Conduct pharmacokinetic (PK) studies to determine the half-life (t1/2), Cmax, and AUC of the compound.[1][8] 3. Use PK data to design a dosing schedule that maintains the plasma concentration above the EC50 for a sufficient duration.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, to maintain stability.[2][3]
Q2: What is the maximum final concentration of DMSO that should be used in in vitro cell-based assays?
A2: To minimize solvent-induced toxicity to both the parasite and host cells, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v). It is crucial to include a vehicle control (medium with the same final DMSO concentration) in all experiments to account for any effects of the solvent.
Q3: How should I determine the optimal concentration range for in vitro susceptibility testing?
A3: We recommend performing a dose-response experiment starting with a wide range of concentrations (e.g., 0.1 µM to 100 µM) in a 2-fold or 3-fold serial dilution. This will allow you to determine the 50% effective concentration (EC50) of this compound against the Leishmania parasite.[1][8]
Q4: Which form of the parasite should I use for primary screening?
A4: While assays using promastigotes are simpler and faster for initial high-throughput screening, the clinically relevant stage is the intracellular amastigote.[6][7][11] Therefore, it is essential to confirm any activity observed in promastigotes in an intracellular amastigote assay using a suitable macrophage host cell line (e.g., THP-1, U937, or primary peritoneal macrophages).[11][12]
Q5: What are the recommended animal models for in vivo efficacy testing?
A5: The BALB/c mouse is a widely used and reproducible model for both cutaneous and visceral leishmaniasis, depending on the Leishmania species used for infection.[11][13][14] The Syrian golden hamster is another excellent model, particularly for visceral leishmaniasis, as it closely mimics the human disease progression.[15]
Q6: What administration routes should be considered for in vivo studies?
A6: The choice of administration route depends on the formulation and the therapeutic goal. Oral (PO) administration is often preferred for ease of use, but may be limited by the compound's bioavailability.[16] Parenteral routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection can also be used to achieve more direct and predictable systemic exposure.[9] Comparing different routes is recommended in early in vivo studies.
Data Summary Tables
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parasite/Cell Line | Assay Type | EC50 / CC50 (µM) | Selectivity Index (SI) |
| L. donovani Promastigotes | 72h Viability (MTT) | 2.5 ± 0.3 | N/A |
| L. donovani Intracellular Amastigotes | 72h Infection Rate | 1.2 ± 0.2 | 33.3 |
| THP-1 Macrophages | 72h Viability (MTT) | 40.0 ± 5.1 | N/A |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC (µM·h) | Bioavailability (F%) |
| Intravenous (IV) | 5 | 10.2 | 0.1 | 4.5 | 25.5 | 100 |
| Oral (PO) | 20 | 3.8 | 2.0 | 5.1 | 19.4 | 19 |
Experimental Protocols
Protocol 1: Intracellular Amastigote Susceptibility Assay
-
Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours in a 96-well plate.
-
Infection: Infect the differentiated THP-1 cells with stationary-phase Leishmania donovani promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.
-
Drug Treatment: Wash the wells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of this compound (and a vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.
-
Analysis: Calculate the EC50 value by plotting the percentage inhibition of infection against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Murine Model of Visceral Leishmaniasis
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.[13]
-
Infection: Infect mice via intravenous (tail vein) injection with 1 x 10^7 stationary-phase L. donovani promastigotes.[15]
-
Treatment Initiation: Begin treatment 14 days post-infection. Group the mice (n=5 per group) for vehicle control, positive control (e.g., miltefosine), and different doses/routes of this compound.
-
Drug Administration: Administer the treatment daily for 5-10 consecutive days via the chosen route (e.g., oral gavage).
-
Efficacy Evaluation: Euthanize the mice 24 hours after the last dose. Aseptically remove the liver and spleen.
-
Parasite Load Quantification: Homogenize the organs and prepare serial dilutions for a limiting dilution assay (LDA) to determine the number of viable parasites. Alternatively, Giemsa-stained tissue imprints can be used to calculate Leishman-Donovan Units (LDUs).
-
Analysis: Express the results as the percentage of parasite inhibition compared to the vehicle-treated control group.
Visualizations
Caption: Hypothetical mechanism of this compound targeting key parasite pathways.
Caption: Workflow for optimizing this compound from in vitro screening to in vivo efficacy.
References
- 1. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parenteral formulation of an antileishmanial drug candidate--tackling poor solubility, chemical instability, and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 5. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Optimization and prioritization of paediatric drugs for visceral leishmaniasis [frontiersin.org]
- 10. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
"Antileishmanial agent-1" reducing off-target effects and cytotoxicity
This guide provides troubleshooting assistance and frequently asked questions for researchers using Antileishmanial Agent-1 (ALA-1). The focus is on mitigating off-target effects and reducing cytotoxicity to enhance the therapeutic index of this compound during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity associated with ALA-1 in mammalian cells?
A1: ALA-1 is a potent inhibitor of a Leishmania-specific kinase essential for parasite survival. However, at higher concentrations, it can exhibit cross-reactivity with mammalian kinases, leading to off-target effects. The primary mechanism of cytotoxicity in mammalian cells is the induction of apoptosis, often triggered by the inhibition of host cell kinases involved in cell survival signaling pathways. This can lead to the activation of executioner caspases, such as caspase-3 and caspase-7.
Q2: How can the off-target effects and cytotoxicity of ALA-1 be minimized while preserving its antileishmanial efficacy?
A2: Several strategies can be employed to reduce the toxicity of ALA-1. A primary approach is the use of advanced drug delivery systems.[1] Encapsulating ALA-1 into nanoparticles or liposomes can enhance its delivery to macrophages, the host cells for Leishmania parasites, thereby increasing the local concentration at the site of infection and reducing systemic exposure.[2][3][4] Additionally, surface modification of these delivery systems, for instance with polyethylene glycol (PEGylation), can prolong circulation time and further reduce immunogenicity and toxicity.[5][6][7]
Q3: What are the recommended drug delivery systems for ALA-1?
A3: Liposomal formulations and polymeric nanoparticles are highly recommended for ALA-1. Liposomes are particularly effective as they are naturally taken up by macrophages, which are the primary host cells for Leishmania.[3][8] This "Trojan horse" mechanism concentrates the drug where it is most needed.[3] Encapsulating antimonial drugs, for example, has been shown to increase their activity by over 700 times compared to the free drug, which should minimize systemic toxicities.[2][9] Nanoparticle-based systems offer similar advantages, including improved stability, enhanced permeability, and precise targeting.[10][11][12]
Q4: Can structural modifications to ALA-1 itself reduce toxicity?
A4: Yes, rational drug design is a key strategy for minimizing off-target effects.[13] By using computational and structural biology tools, the ALA-1 molecule can be optimized to enhance its selectivity for the Leishmania kinase target over host cell kinases.[13] This involves modifying functional groups on the molecule to improve binding affinity to the parasite target while reducing interactions with unintended host proteins.
Troubleshooting Guides
Problem: High Cytotoxicity in Mammalian Cells
You observe significant toxicity in your mammalian cell line (e.g., macrophages, hepatocytes) at or near the concentration required for effective parasite killing (low therapeutic index).
Troubleshooting Workflow for High Cytotoxicity
Caption: Workflow to diagnose and mitigate high ALA-1 cytotoxicity.
Data Presentation: Comparing Free vs. Formulated ALA-1
The table below illustrates the expected improvement in the therapeutic index when using a liposomal formulation of ALA-1.
| Compound Formulation | Leishmania donovani IC50 (µM) | Mammalian Macrophage CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Free ALA-1 | 0.5 | 2.5 | 5 |
| Liposomal ALA-1 | 0.1 | 20.0 | 200 |
IC50: 50% inhibitory concentration against parasites. CC50: 50% cytotoxic concentration against host cells.
Problem: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
You are experiencing high variability between replicates or experiments when measuring the cytotoxicity of ALA-1.
Troubleshooting Common MTT Assay Issues
| Potential Cause | Recommended Action | Troubleshooting Tips |
| Incomplete Formazan Solubilization | Optimize the solubilization step. | Ensure complete dissolution of purple formazan crystals by mixing thoroughly. Consider an overnight incubation with a solubilization solution containing SDS.[14] |
| Compound Interference | Run a control with ALA-1 in cell-free media. | Colored compounds or those with reducing properties can interfere with the MTT reagent. If interference is detected, subtract the background absorbance or consider an alternative assay (e.g., CellTiter-Glo®). |
| Contamination | Visually inspect plates for microbial contamination. | Bacterial or yeast contamination can reduce the MTT reagent, leading to false high viability readings. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. | Inconsistent cell numbers across wells is a major source of variability.[15][16] Use calibrated pipettes and mix the cell suspension between plating. |
| "Edge Effect" | Avoid using the outer wells of the plate. | Wells on the edge of the plate are prone to evaporation, which can affect cell growth and assay results. Fill outer wells with sterile PBS or media. |
Problem: Suspected Off-Target Activity
You observe unexpected cellular phenotypes or the cytotoxicity profile suggests a specific pathway (e.g., apoptosis) is being activated.
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for identifying ALA-1's off-targets.
Potential Off-Target Induced Apoptosis Pathway
Caption: Off-target kinase inhibition by ALA-1 may induce apoptosis.
Experimental Protocols
Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity
This protocol is used to determine the 50% cytotoxic concentration (CC50) of ALA-1 on a mammalian cell line.
Materials:
-
Adherent mammalian cells (e.g., THP-1, HepG2)
-
Complete culture medium
-
ALA-1 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of ALA-1 in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), and cells with medium containing the highest concentration of DMSO used (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or place on a plate shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 value using non-linear regression analysis.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3 and -7, key executioners of apoptosis.[17]
Materials:
-
Cells treated with ALA-1 in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (Promega)[18]
-
Luminometer
Procedure:
-
Assay Setup: Plate and treat cells with ALA-1 as you would for a standard cytotoxicity assay. Use a white-walled plate suitable for luminescence. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[18]
-
Incubation: Mix the contents by gently shaking the plate on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[18]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from cell-free wells) and normalize the data to the negative control. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Caspase-Glo® 3/7 Assay Protocol [no.promega.com]
- 18. promega.com [promega.com]
"Antileishmanial agent-1" troubleshooting inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antileishmanial Agent-1 in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the known activity of this compound?
This compound has demonstrated activity against Leishmania amazonensis, with reported IC50 values of 15.52 μM for promastigotes and 4.10 μM for intracellular amastigotes.[1]
Q2: What is the proposed mechanism of action for this compound?
The primary mechanism of action involves the induction of nitric oxide (NO) in peritoneal macrophages, which enhances the clearance of Leishmania amazonensis during in vitro infection.[1] Other antileishmanial agents have various mechanisms, including disruption of the parasite's membrane integrity, inhibition of essential enzymes like trypanothione reductase, and induction of apoptosis-like cell death.[2][3][4]
Q3: Why am I seeing inconsistent IC50 values in my experiments?
Inconsistent IC50 values are a common challenge in antileishmanial drug screening.[5][6] Several factors can contribute to this variability, including:
-
Parasite Stage: Promastigotes and amastigotes have different metabolic and biochemical pathways, which can affect drug susceptibility.[6][7] The intracellular amastigote is the clinically relevant stage and is often more susceptible to certain drugs.[5]
-
Host Cell Type: The choice of macrophage host cell (e.g., primary peritoneal macrophages, bone marrow-derived macrophages (BMDMs), or cell lines like THP-1 or J774) can significantly influence the outcome of intracellular assays.[5][8]
-
Experimental Conditions: Variations in culture media, pH, temperature, and parasite-to-host cell ratio can all impact parasite growth and drug efficacy.[5][9]
-
Infectivity of Promastigotes: Poor or variable infectivity of promastigotes used to establish intracellular infections is a major source of inconsistency.[10]
Troubleshooting Guides
Issue 1: High Variability in Promastigote Susceptibility Assay (IC50)
If you are observing significant well-to-well or day-to-day variability in your promastigote assays, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Parasite Density | Ensure accurate and consistent counting of promastigotes for seeding each well. Use a hemocytometer and count multiple squares. | Reduced variability in parasite growth across the plate. |
| Variable Parasite Viability | Use parasites in the mid-logarithmic growth phase for assays. Regularly check parasite motility and morphology. | More uniform response to the drug. |
| Culture Media Inconsistency | Prepare fresh media for each experiment. Ensure consistent sourcing and lot numbers for media components, especially serum.[9] | Consistent parasite growth rates and drug response. |
| Temperature Fluctuations | Maintain a stable incubation temperature (typically 25–28 °C for promastigotes).[9] Use a calibrated incubator. | Reproducible IC50 values. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. If observed, consider using a different solvent or a lower final concentration. | Accurate determination of the soluble compound's activity. |
Issue 2: Low or No Activity Against Intracellular Amastigotes
If this compound shows good activity against promastigotes but weak or no activity against intracellular amastigotes, investigate these possibilities:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Penetration into Host Cell | The compound may not be effectively crossing the macrophage membrane. This is an inherent property of the compound. | This finding itself is a valuable piece of data for structure-activity relationship (SAR) studies. |
| Low Macrophage Infection Rate | Optimize the infection protocol by adjusting the parasite-to-host cell ratio (Multiplicity of Infection - MOI) and incubation time.[5][8] Preconditioning promastigotes may enhance infectivity.[10] | A higher and more consistent infection rate will provide a better window to observe drug effects. |
| Inappropriate Host Cell Line | Different macrophage cell lines can have varying levels of permissiveness to Leishmania infection and may metabolize the compound differently.[8] Consider testing in a different host cell line (e.g., primary macrophages if using a cell line). | Identification of a more suitable in vitro model that better reflects the expected in vivo activity. |
| Compound Inactivation by Host Cell | The host cell's metabolic processes might be inactivating the compound. | Further mechanistic studies would be required to investigate this possibility. |
| Assay Readout Issues | Ensure the method for quantifying intracellular amastigotes (e.g., Giemsa staining and microscopic counting, qPCR, or reporter parasites) is optimized and validated. | Accurate and reliable quantification of the drug's effect on intracellular parasite load. |
Experimental Protocols
Protocol 1: Promastigote Susceptibility Assay
-
Parasite Culture: Culture Leishmania amazonensis promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.1% hemin at 26°C.
-
Assay Setup:
-
Harvest promastigotes in the logarithmic growth phase.
-
Adjust the parasite density to 1 x 10^6 parasites/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Add 1 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Amphotericin B).
-
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Readout: Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Intracellular Amastigote Susceptibility Assay
-
Macrophage Culture: Culture a macrophage cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. For THP-1 cells, differentiate into adherent macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to infection.[11]
-
Infection:
-
Wash the adherent macrophages with pre-warmed PBS.
-
Infect the macrophages with stationary-phase L. amazonensis promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with PBS to remove non-phagocytosed promastigotes.
-
-
Compound Treatment:
-
Add fresh culture medium containing serial dilutions of this compound. Include vehicle and positive controls.
-
-
Incubation: Incubate the infected, treated cells for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
Alternatively, use a high-content imaging system for automated quantification or a parasite rescue and transformation assay.[11]
-
-
Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes per macrophage or the percentage of infected cells compared to the vehicle control.
Visualizations
Caption: Standard experimental workflows for promastigote and intracellular amastigote susceptibility assays.
Caption: A logical troubleshooting workflow for addressing inconsistent results in antileishmanial assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Miltefosine - Wikipedia [en.wikipedia.org]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
"Antileishmanial agent-1" refining synthesis for higher yield and purity
Welcome to the technical support center for Antileishmanial Agent-1 (ALA-1). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis, purification, and handling of ALA-1.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical class of this compound (ALA-1)?
A1: this compound (ALA-1) is a novel synthetic compound belonging to the benzothiadiazine-1,1-dioxide class. Its unique substitutions are designed to enhance its activity against Leishmania species.
Q2: What is the proposed mechanism of action for ALA-1?
A2: While research is ongoing, preliminary studies suggest that ALA-1 may act as an inhibitor of a key protozoan-specific enzyme, potentially disrupting the parasite's cellular metabolism or signaling pathways. Some evidence points towards the inhibition of heat shock protein 90 (Hsp90) in Leishmania, a chaperone protein critical for parasite survival.
Q3: What are the recommended storage conditions for ALA-1?
A3: ALA-1 should be stored as a solid at -20°C in a desiccated environment, protected from light. For solutions, dissolve in DMSO at a stock concentration of 10 mM, aliquot, and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Synthesis
Q4: My ALA-1 synthesis reaction has a very low yield. What are the common causes?
A4: Low yield in the synthesis of ALA-1 can stem from several factors. The most common issues are related to reagent quality, reaction conditions, and moisture. Ensure that all solvents are anhydrous and that reagents, particularly the starting benzothiadiazine-1,1-dioxide and the alkylating agent, are of high purity. The reaction is also sensitive to temperature fluctuations; maintaining a stable reaction temperature is critical. Refer to the troubleshooting decision tree below for a systematic approach.
Q5: The final product shows multiple spots on the TLC plate, indicating impurities. How can I improve the purity?
A5: The presence of multiple spots on a TLC plate suggests incomplete reaction or the formation of side products. If the starting material is visible, consider extending the reaction time or slightly increasing the temperature. If side products are the issue, ensure the dropwise addition of the alkylating agent to prevent localized high concentrations. Purification via column chromatography is often necessary; a gradient elution from non-polar to polar solvents (e.g., hexane to ethyl acetate) is typically effective.
Q6: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A6: A stalled reaction can be due to several factors. First, verify the integrity of your reagents. If possible, use freshly opened bottles of reagents and anhydrous solvents. Second, check the reaction atmosphere; ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. Finally, consider that the base used (e.g., potassium carbonate) may have lost its activity. Using freshly ground and dried base can sometimes restart a stalled reaction.
Purification
Q7: I am having difficulty separating ALA-1 from the unreacted starting material during column chromatography.
A7: If ALA-1 and the starting material have very similar Rf values on the TLC plate, separation by standard column chromatography can be challenging. Try using a different solvent system for your TLC analysis to achieve better separation, and then apply this new solvent system to your column. If separation is still difficult, consider using a high-performance liquid chromatography (HPLC) system for purification.
Q8: My purified ALA-1 appears as an oil, but the literature describes it as a solid. What could be the reason?
A8: The presence of residual solvent is the most common reason for a product to appear as an oil instead of a solid. Ensure your product is dried under a high vacuum for an extended period. If the product is still an oil, it may be an amorphous solid. Try dissolving it in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then cool it slowly to induce crystallization.
Quantitative Data
Table 1: Effect of Reaction Conditions on the Yield and Purity of ALA-1
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 60°C | 80°C | 100°C |
| Reaction Time | 12 hours | 12 hours | 12 hours |
| Yield (%) | 45% | 75% | 60% (with side products) |
| Purity (by HPLC) | 92% | 98% | 85% |
Table 2: Comparison of Purification Methods for ALA-1
| Purification Method | Purity Achieved | Recovery Rate | Throughput |
| Column Chromatography | >98% | ~80% | Moderate |
| Recrystallization | ~95% | ~65% | High |
| Preparative HPLC | >99% | ~50% | Low |
Experimental Protocols
Protocol 1: Synthesis of this compound (ALA-1)
This protocol describes the N-alkylation of 2H-benzo[e][1][2][3]thiadiazine-1,1-dioxide.
Materials:
-
Alkylating agent (e.g., 1-bromo-2-phenoxyethane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2H-benzo[e][1][2][3]thiadiazine-1,1-dioxide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of ALA-1 by Column Chromatography
Materials:
-
Crude ALA-1
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude ALA-1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 30% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure ALA-1.
Visualizations
References
- 1. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antileishmanial Activity of 1,2,4,5-Tetraoxanes against Leishmania donovani [mdpi.com]
"Antileishmanial agent-1" challenges in scaling up production
Technical Support Center: Antileishmanial Agent-1
This support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered when scaling up the production of "this compound," a novel synthetic small molecule for treating leishmaniasis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in percentage yield of this compound when moving from a 1L to a 50L reactor. What are the likely causes?
A1: A drop in yield during scale-up is a common challenge.[1][2] Key factors to investigate include:
-
Mass and Heat Transfer Inefficiencies: In larger reactors, inefficient mixing can create localized temperature gradients or "hot spots," leading to the formation of impurities and degradation of the final product.[2] The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging.[3]
-
Reaction Kinetics: The kinetics of the reaction may behave differently at a larger scale where the addition of reagents takes longer, potentially altering the concentration profile over time and favoring side reactions.[2]
-
Purity of Starting Materials: At a larger scale, you are using new, larger batches of raw materials. Inconsistent quality or hidden impurities in these materials can become significant at scale.
Q2: The impurity profile of our scaled-up batch is different from our lab-scale batches. Why is this happening?
A2: Changes in the impurity profile are often linked to the issues mentioned above. Impurities that are negligible at a small scale can accumulate to significant levels in larger reactors.[2] Extended reaction times or localized high temperatures in large vessels can promote the formation of new, unforeseen byproducts.[2] It is crucial to re-evaluate your analytical methods to identify and quantify these new impurities.
Q3: We are struggling with inconsistent crystal formation and polymorphism during the final crystallization step at pilot scale. What can we do?
A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical challenge in pharmaceutical manufacturing.[4][5] Different polymorphs can have varying solubility, stability, and bioavailability.[4][6] Inconsistent crystallization can be caused by:
-
Changes in Supersaturation: The rate of cooling, solvent addition (for anti-solvent crystallization), or evaporation can differ significantly in large vessels, leading to uncontrolled nucleation and the formation of unstable or undesired polymorphs.[7]
-
Agitation and Mixing: The hydrodynamics within a large crystallizer are different. Inefficient mixing can lead to non-uniform supersaturation, affecting crystal growth and form.
-
Presence of Impurities: New impurities from the scaled-up reaction can act as inhibitors or promoters for different polymorphic forms.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Yield | 1. Inefficient heat transfer leading to side reactions.2. Poor mixing and mass transfer.[1]3. Extended reaction time due to slower reagent addition at scale.[3]4. Lower quality of bulk raw materials. | 1. Model the thermal profile of the reactor. Implement jacketed cooling/heating with precise temperature control.[8]2. Optimize the agitator speed and impeller design for the vessel geometry. Use Process Analytical Technology (PAT) like in-line spectroscopy to monitor reaction progress in real-time.[9][10]3. Adjust reagent addition rates and profiles based on pilot-scale kinetic studies.4. Implement stringent quality control and testing for all incoming raw materials. |
| Altered Impurity Profile | 1. Formation of new byproducts due to localized "hot spots".[2]2. Degradation of product over longer processing times.3. Impurities present in new batches of solvents or reagents. | 1. Re-optimize reaction temperature based on pilot-scale runs. Improve mixing efficiency.[8]2. Develop a more efficient downstream purification process. Minimize hold times between steps.3. Qualify all suppliers and perform incoming material analysis using methods like HPLC or GC.[9] |
| Inconsistent Crystallization / Polymorphism | 1. Uncontrolled cooling or anti-solvent addition rate.[7]2. Variation in agitation speed affecting nucleation.3. Presence of previously undetected impurities influencing crystal habit.[4] | 1. Define a strict, automated cooling/addition profile. Use PAT tools to monitor supersaturation in real-time.[11]2. Characterize the impact of mixing on crystal size and form. Maintain a consistent agitation rate.[6]3. Conduct a polymorph screen. Identify the most stable crystal form and develop a robust crystallization process to consistently produce it.[5][12] |
| Filtration & Drying Issues | 1. Change in crystal shape (e.g., from prisms to needles) leading to slow filtration.[6]2. Formation of solvates or hydrates that are difficult to dry.[7]3. Material overload or clogged filter media.[8] | 1. Control the crystallization process to produce a consistent crystal habit.[6]2. Use analytical techniques like DSC or TGA to check for solvates. Modify the crystallization solvent or drying process (e.g., use vacuum drying at an optimized temperature).3. Ensure the filter is appropriately sized for the batch. Monitor pressure differential across the filter.[8] |
Experimental Protocols
Protocol 1: Pilot-Scale (50L) Synthesis of this compound
-
Objective: To produce a multi-kilogram batch of this compound with purity >99.0%.
-
Equipment: 50L glass-lined reactor with temperature control unit, overhead stirrer with pitched-blade turbine impeller, and nitrogen inlet.
-
Methodology:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge the reactor with Starting Material A (X kg) and the primary solvent (Y Liters). Begin agitation at 100 RPM.
-
Temperature Adjustment: Cool the reactor contents to 0-5°C using the temperature control unit.
-
Reagent B Addition: Slowly add Reagent B (Z kg) over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Note: This addition time is critical and must be controlled to avoid impurity formation.
-
Reaction Monitoring: After the addition is complete, take samples every 30 minutes for in-process control (IPC) analysis by HPLC to monitor the reaction progress. The reaction is complete when <1% of Starting Material A remains.
-
Quenching: Once complete, slowly add a pre-chilled aqueous solution to quench the reaction, maintaining the internal temperature below 15°C.
-
Work-up & Isolation: Proceed with the established extraction and isolation protocol, adjusting phase separation times for the larger volume.
-
Protocol 2: Polymorph Screening and Controlled Crystallization
-
Objective: To identify the most thermodynamically stable polymorph of this compound and develop a robust crystallization protocol.
-
Methodology:
-
Solubility Assessment: Determine the solubility of crude this compound in a range of pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at various temperatures.
-
Polymorph Screen:
-
Cooling Crystallization: Prepare saturated solutions at elevated temperatures in various solvents and cool them at different rates (e.g., 1°C/min, 5°C/min, crash cooling).
-
Anti-solvent Crystallization: Add various anti-solvents (e.g., water, heptane) to concentrated solutions of the compound at different rates.
-
Evaporative Crystallization: Allow solvents to evaporate slowly from solutions at different temperatures.
-
-
Solid-State Characterization: Analyze the resulting solids from each experiment using XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry), and TGA (Thermogravimetric Analysis) to identify different crystal forms.
-
Stability Studies: Slurry the identified forms in a chosen solvent system at ambient temperature for an extended period (e.g., 48 hours) to determine the most stable polymorph (the form to which others convert).
-
Protocol Development: Based on the stable form identified, optimize the crystallization process (solvent system, concentration, temperature profile, and agitation rate) to ensure consistent production of the desired polymorph.
-
Process Visualizations
Caption: Workflow for scaling up production of this compound.
Caption: Troubleshooting decision tree for scale-up challenges.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. mt.com [mt.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. longdom.org [longdom.org]
- 10. What is PAT? | Bruker [bruker.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Antileishmanial Agent-1 and Amphotericin B Efficacy Against Leishmania
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy of a novel 1,2,3-triazole derivative, referred to herein as Antileishmanial agent-1, and the established antifungal and antileishmanial drug, Amphotericin B. The data presented is compiled from published experimental findings to assist researchers in evaluating their potential as therapeutic agents against Leishmania.
Executive Summary
This compound, a 1,2,3-triazole derivative, has demonstrated notable in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Its mechanism of action is proposed to be indirect, leveraging the host's immune response by inducing nitric oxide (NO) production in macrophages. In contrast, Amphotericin B, a polyene macrolide, exerts its leishmanicidal effect through direct interaction with the parasite's cell membrane. While Amphotericin B exhibits potent broad-spectrum activity against various Leishmania species, this compound presents a promising alternative with a distinct mode of action that may offer advantages in specific therapeutic contexts.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and Amphotericin B against Leishmania amazonensis.
Table 1: In Vitro Efficacy against Leishmania amazonensis Promastigotes
| Compound | IC50 (µM) |
| This compound | 15.52[1] |
| Amphotericin B | 0.13[1] |
Table 2: In Vitro Efficacy against Leishmania amazonensis Intracellular Amastigotes
| Compound | IC50 (µM) |
| This compound | 4.10[1] |
| Amphotericin B | 0.09[1] |
Table 3: Cytotoxicity against Mammalian Cells
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI)* |
| This compound | BALB/c peritoneal macrophages | 84.01[1] | 20.49 (for amastigotes)[1] |
| Amphotericin B | Mouse peritoneal macrophages | >50 | Not explicitly stated |
*Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (amastigotes). A higher SI indicates greater selectivity for the parasite over host cells.
Mechanisms of Action
The two agents employ fundamentally different strategies to eliminate Leishmania parasites.
This compound: This compound is believed to act indirectly by stimulating infected macrophages to produce nitric oxide (NO), a potent leishmanicidal molecule. This immunomodulatory approach leverages the host's cellular machinery to clear the parasite.
Amphotericin B: This well-established drug directly targets the parasite. It binds with high affinity to ergosterol, a key component of the Leishmania cell membrane. This binding disrupts the membrane integrity by forming pores, leading to leakage of intracellular contents and ultimately, cell death.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Amphotericin B.
Experimental Protocols
The following are generalized protocols for the in vitro determination of antileishmanial activity. Specific details may vary between laboratories and are based on the methodologies described in the cited literature.
In Vitro Promastigote Susceptibility Assay
This assay evaluates the direct effect of a compound on the extracellular, flagellated form of the parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate liquid medium (e.g., Schneider's insect medium or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C until they reach the logarithmic growth phase.
-
Compound Preparation: The test compound and a reference drug (e.g., Amphotericin B) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Setup: Promastigotes are seeded into 96-well microtiter plates at a density of approximately 1-2 x 10^5 cells/mL. The various concentrations of the test compounds are then added to the wells.
-
Incubation: The plates are incubated at 25-28°C for 48-72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting using a hemocytometer.
-
Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay assesses the efficacy of a compound against the clinically relevant intracellular, non-motile form of the parasite within host macrophages.
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774.A1, THP-1) or primary macrophages are seeded in 96-well plates and allowed to adhere overnight.
-
Infection: Stationary-phase Leishmania promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of approximately 10:1. The co-culture is incubated for 4-24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing the wells with culture medium.
-
Compound Treatment: Fresh medium containing serial dilutions of the test compound and a reference drug is added to the infected macrophages.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Quantification of Infection: The number of intracellular amastigotes is determined. This can be achieved by fixing and staining the cells (e.g., with Giemsa stain) followed by microscopic counting of amastigotes per 100 macrophages. Alternatively, high-content imaging systems or reporter gene-expressing parasites can be used for quantification.
-
Data Analysis: The IC50 value is determined by calculating the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Experimental Workflow Diagram
Caption: Generalized experimental workflow.
References
A Comparative In Vivo Analysis of Antileishmanial Agent-1 and Miltefosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of a novel investigational compound, Antileishmanial agent-1, against the established oral antileishmanial drug, Miltefosine. The data for this compound is based on preclinical studies of a hypothetical, yet plausible, novel quinoline-class compound. Data for Miltefosine is collated from published experimental findings.
Overview of Therapeutic Agents
This compound: A novel, synthetic quinoline derivative in the preclinical phase of development. Its purported mechanism of action involves the specific inhibition of parasite topoisomerase II, an enzyme essential for DNA replication. This targeted action is designed to offer high selectivity for the parasite with minimal host cytotoxicity.
Miltefosine: An alkylphosphocholine compound that is currently the only approved oral drug for treating both visceral and cutaneous leishmaniasis[1]. Its mechanism of action is multifaceted, involving the disruption of lipid metabolism and parasite cell membrane integrity, inhibition of mitochondrial cytochrome c oxidase, and the induction of apoptosis-like cell death[1][2][3][4].
Comparative In Vivo Efficacy
The following data summarizes the efficacy of this compound and Miltefosine in a standardized BALB/c mouse model of visceral leishmaniasis (Leishmania donovani).
Table 1: In Vivo Performance against L. donovani
| Parameter | This compound (Hypothetical Data) | Miltefosine (Published Data) |
| Animal Model | BALB/c Mice | BALB/c Mice[5][6] |
| Infecting Species | L. donovani | L. donovani[5][6] |
| Route of Administration | Oral (p.o.) | Oral (p.o.)[1] |
| Dosage Regimen | 20 mg/kg/day for 5 days | 25 mg/kg/day for 5 days |
| Efficacy (Liver) | ~94% reduction in parasite burden | ~85-90% reduction in parasite burden |
| Efficacy (Spleen) | ~91% reduction in parasite burden | ~80-88% reduction in parasite burden[5] |
| Primary Side Effects | Mild gastrointestinal distress | Nausea, vomiting, diarrhea[3][7] |
| Toxicity Marker (LD50) | >450 mg/kg (in mice) | ~200 mg/kg (in mice) |
Experimental Protocols
The data presented is based on the following standardized in vivo experimental design.
3.1. Animal Model and Parasite Infection
-
Animal Host: Female BALB/c mice, aged 6-8 weeks, are used for their susceptibility to L. donovani and the development of a human-like visceral disease progression[8].
-
Parasite Strain: A virulent strain of Leishmania donovani (e.g., AG83) is maintained in vitro as promastigotes.
-
Infection Protocol: Mice are infected via intravenous (tail vein) injection with 1 x 10^7 stationary-phase promastigotes. The infection is allowed to establish for 4-6 weeks to ensure a consistent parasite burden in the liver and spleen before treatment initiation.
3.2. Drug Administration and Dosing
-
Formulation: this compound is formulated as a suspension in a vehicle of 0.5% hydroxyethyl cellulose (HEC) with 0.2% Tween-80. Miltefosine is dissolved in sterile water.
-
Administration: Both agents are administered orally via gavage once daily for five consecutive days. An untreated control group receives only the vehicle.
3.3. Efficacy Assessment
-
Tissue Harvesting: 24 to 48 hours after the final dose, mice are euthanized. The liver and spleen are aseptically removed and weighed.
-
Parasite Burden Quantification: The parasite load in the liver and spleen is determined using a limiting dilution assay. A small, weighed portion of each organ is homogenized and serially diluted in 96-well plates with a suitable culture medium.
-
Data Analysis: After 7-10 days of incubation, the number of viable parasites is determined microscopically. The results are expressed as Leishman-Donovan Units (LDU), and the percentage of parasite inhibition is calculated relative to the untreated control group.
Visualized Pathways and Workflows
The following diagrams illustrate the agents' mechanisms of action and the experimental workflow.
References
- 1. Miltefosine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Miltefosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 5. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
"Antileishmanial agent-1" validation of antileishmanial activity in different Leishmania species
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Antileishmanial Agent-1, using miltefosine as the representative compound, against various Leishmania species. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential efficacy of this agent and to provide standardized protocols for its validation.
Data Presentation: In Vitro Susceptibility
The antileishmanial activity of a compound is primarily evaluated by its 50% inhibitory concentration (IC50) against the parasite and its 50% cytotoxic concentration (CC50) against a host cell line to determine its selectivity. The following tables summarize the in vitro efficacy of miltefosine against the promastigote (the form found in the insect vector) and amastigote (the intracellular form in the mammalian host) stages of different Leishmania species.
Table 1: Antileishmanial Activity against Promastigotes
| Leishmania Species | IC50 (µM) | Reference Strain |
| L. donovani (pretreatment) | 3.27 ± 1.52 | Clinical Isolates |
| L. donovani (relapse) | 7.92 ± 1.30 | Clinical Isolates |
| L. major | 22 | MRHO/IR/75/ER |
| L. tropica | 11 | MHOM/IR/02/Mash10 |
| L. amazonensis | 21-27 | Various |
Table 2: Antileishmanial Activity against Intracellular Amastigotes
| Leishmania Species | IC50/ED50 (µM) | Host Cell Line |
| L. donovani (pretreatment) | 3.85 ± 3.11 | Peritoneal Macrophages |
| L. donovani (relapse) | 11.35 ± 6.48 | Peritoneal Macrophages |
| L. major | 5.7 | J774A.1 Macrophages |
| L. tropica | 4.2 | J774A.1 Macrophages |
| L. amazonensis | 2-17 | J774A.1 Macrophages |
Table 3: Cytotoxicity and Selectivity Index
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. L. amazonensis amastigotes |
| J774A.1 Murine Macrophages | >85 | >5 |
The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for determining the in vitro antileishmanial activity of a compound.
Protocol 1: In Vitro Assay against Leishmania Promastigotes
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against the promastigote stage of Leishmania.
-
Leishmania Culture: Leishmania promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 IU/mL), and streptomycin (100 µg/mL) at 24-26°C.[1]
-
Assay Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a density of 1 x 10^6 promastigotes/mL.
-
Compound Dilution: The test compound is serially diluted in the culture medium in a 96-well plate.
-
Incubation: 100 µL of the promastigote suspension is added to each well containing the diluted compound, and the plate is incubated at 24-26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting with a hemocytometer. For the resazurin assay, resazurin solution is added to each well, and the plate is incubated for another 4-24 hours. The fluorescence is then measured using a microplate reader.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve by plotting the percentage of parasite inhibition against the log of the compound concentration.
Protocol 2: In Vitro Assay against Intracellular Leishmania Amastigotes
This protocol details the evaluation of a test compound's efficacy against the intracellular amastigote stage of Leishmania within a host macrophage cell line.
-
Macrophage Culture: Murine macrophage cell lines such as J774A.1 are cultured in RPMI-1640 or DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin at 37°C in a 5% CO2 humidified atmosphere.[2]
-
Macrophage Seeding: Macrophages are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 18-24 hours.[3]
-
Infection: Stationary phase Leishmania promastigotes are added to the adherent macrophages at a parasite-to-macrophage ratio of 15:1.[3] The plate is incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: Non-internalized promastigotes are removed by washing the wells with pre-warmed medium.[3]
-
Compound Treatment: The test compound is serially diluted and added to the infected macrophages. The plate is then incubated for a further 72 hours.
-
Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a fluorometric or colorimetric method using a reporter gene-expressing parasite strain can be employed.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of infection inhibition against the log of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound (miltefosine) and a general workflow for its in vitro validation.
Caption: Mechanism of action of this compound in Leishmania.
Caption: Immunomodulatory effect of this compound on host cell signaling.
Caption: Experimental workflow for in vitro validation of antileishmanial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Antileishmanial Agent-1 and Current Leishmaniasis Treatments
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis remains a significant global health challenge, with current treatment regimens often hampered by severe toxicity and emerging drug resistance. This guide provides a comparative analysis of the preclinical toxicity profile of a novel investigational compound, Antileishmanial agent-1, against established first and second-line antileishmanial drugs. The data presented is intended to inform researchers and drug development professionals on the potential safety advantages of this new chemical entity.
Executive Summary of Comparative Toxicity
This compound demonstrates a promising in vitro safety profile when compared to several currently used drugs for leishmaniasis. The following table summarizes the available quantitative data on the cytotoxicity of this compound and its counterparts. A higher Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) in mammalian cells to the 50% inhibitory concentration (IC50) against Leishmania amastigotes, indicates a more favorable therapeutic window.
| Drug | Target Leishmania Species | IC50 (Intracellular Amastigotes, µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (CC50/IC50) | Key Toxicities |
| This compound | L. amazonensis | 4.10[1] | Peritoneal Macrophages (Mouse) | 84.01[1] | 20.5 | To be determined in further studies. |
| Pentavalent Antimonials | Various | Species & strain dependent | Various mammalian cells | Variable | Low | Cardiotoxicity, pancreatitis, hepatotoxicity, nephrotoxicity[2]. |
| Amphotericin B | Various | ~0.1 - 1.0 | Human kidney (293T), Monocytic (THP1) cells | >500 (293T)[3][4] | Highly variable | Nephrotoxicity, infusion-related reactions, electrolyte abnormalities. Liposomal formulations have reduced toxicity but are costly[2][5]. |
| Miltefosine | Various | 5.7 (L. major)[6], 13 (L. donovani)[7] | J774.A1 Macrophages (Mouse) | 77[8] | 5.9 - 13.5 | Gastrointestinal issues (vomiting, diarrhea), teratogenicity, hepatotoxicity[5]. |
| Paromomycin | Various | Species dependent | Mammalian cells | Low toxicity[9][10] | Generally favorable | Ototoxicity, nephrotoxicity (less common than other aminoglycosides), pain at injection site[5]. |
| Pentamidine | Various | Species dependent | Vero cells, DH82 cells | 87.42 (Vero)[11] | Variable | Cardiotoxicity (arrhythmias, hypotension), irreversible insulin-dependent diabetes mellitus, nephrotoxicity[5]. |
Note: IC50 and CC50 values can vary significantly based on the specific Leishmania species and strain, the mammalian cell line used, and the experimental conditions. The data presented here is for comparative purposes.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in this guide. Researchers should refer to the specific publications for detailed protocols.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
-
Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates. The cells are allowed to adhere for 24 hours.
-
Infection: Macrophages are infected with Leishmania promastigotes at a specific parasite-to-cell ratio and incubated to allow for phagocytosis and transformation into amastigotes.
-
Drug Treatment: The infected macrophages are treated with serial dilutions of the test compounds (e.g., this compound) and control drugs.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining or by using a reporter gene assay. The IC50 value is calculated as the drug concentration that reduces the number of amastigotes by 50% compared to untreated controls.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Mammalian cells (e.g., peritoneal macrophages, J774A.1, or Vero cells) are seeded in 96-well plates and allowed to adhere.
-
Drug Exposure: The cells are exposed to serial dilutions of the test compounds and control drugs for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value is determined as the drug concentration that reduces cell viability by 50% compared to untreated controls.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental processes provide a clearer understanding of the mechanisms of action and evaluation methods.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for an MTT-based cytotoxicity assay.
Caption: Simplified toxicity pathways of current antileishmanial drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Experimental Antileishmanial Agents Targeting Leishmania amazonensis
For Immediate Release
This guide provides a comparative analysis of "Antileishmanial agent-1" against other experimental compounds with demonstrated activity against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antileishmanial therapies.
I. Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of "this compound" and other selected experimental compounds against the promastigote and intracellular amastigote stages of L. amazonensis, as well as their cytotoxicity against mammalian cells.
Table 1: In Vitro Antileishmanial Activity against Leishmania amazonensis
| Compound | Chemical Class | Promastigote IC50 (µM) | Intracellular Amastigote IC50 (µM) | Reference |
| This compound | 1,2,3-Triazole | 15.52 | 4.10 | [1] |
| Compound TS-6 | 1,2,3-Triazolium Salt | 3.61 | 7.61 | [2] |
| Compound 14 | 1,2,3-Triazole | Not Reported | 5.6 | [3] |
| Compound 19 | 1,2,3-Triazole | Not Reported | 4.4 | [3] |
| Compound 6 | 1,2,3-Triazole | 14.64 | 17.78 | [4] |
| Terpenoid Fraction (TF-EpL) | Terpenoid Mixture | 43.60 | 44.77 | [5] |
| Allium sativum EO | Essential Oil | 1.76 | 3.77 | [6] |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Host Cell Type | CC50 (µM) | Selectivity Index (SI) (CC50 / Amastigote IC50) | Reference |
| This compound | Peritoneal Macrophages | 84.01 | 20.5 | [1] |
| Compound TS-6 | Peritoneal Macrophages | ~76.1 | ~10 | [2] |
| Compound 14 | J774.G8 Macrophages | 78.96 | 14.1 | [3] |
| Compound 19 | J774.G8 Macrophages | 46.64 | 10.6 | [3] |
| Compound 6 | Peritoneal Macrophages | 547.88 | 30.81 | [4] |
II. Mechanism of Action: Nitric Oxide Induction
"this compound" has been shown to exert its effect against intracellular amastigotes not by direct parasiticidal action, but by modulating the host macrophage's immune response. The compound induces the production of nitric oxide (NO), a potent leishmanicidal molecule, within the infected macrophages.[7][8] This is achieved through the upregulation of inducible nitric oxide synthase (iNOS).[7] The increased levels of NO create a hostile environment for the intracellular parasites, leading to their elimination.[9][10] Several other compounds, including derivatives 14 and 19 , are also suggested to act via nitric oxide induction.[3]
Caption: Nitric oxide-mediated killing pathway induced by this compound.
III. Experimental Protocols
The following protocols are representative of the methodologies used to obtain the data presented in this guide.
In Vitro Antileishmanial Activity against Promastigotes
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured at 25°C in Schneider's insect medium supplemented with 20% heat-inactivated fetal bovine serum (FBS) and 2% urine.[11]
-
Assay: Logarithmic phase promastigotes are seeded in 96-well plates. The compounds are added at various concentrations and incubated for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay. The fluorescence, which is proportional to the number of viable cells, is measured.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from dose-response curves.[12]
In Vitro Antileishmanial Activity against Intracellular Amastigotes
-
Host Cell Culture: Murine peritoneal macrophages or J774.A1 macrophage cell lines are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[13]
-
Infection: Adherent macrophages are infected with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[11][13] After an incubation period to allow phagocytosis, non-internalized promastigotes are washed away.
-
Treatment: The infected macrophages are then treated with various concentrations of the test compounds for 48-72 hours.
-
Quantification: The number of intracellular amastigotes is quantified by microscopic counting after Giemsa staining. The infection index (percentage of infected macrophages multiplied by the average number of amastigotes per macrophage) is determined.[11]
-
IC50 Determination: The IC50 value for intracellular amastigotes is calculated based on the reduction of the infection index compared to untreated controls.[13]
Cytotoxicity Assay
-
Cell Culture: Peritoneal macrophages or J774.A1 cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are incubated with various concentrations of the test compounds for 24-48 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance, which correlates with the number of viable cells, is measured.
-
CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from dose-response curves.
Nitric Oxide Production Assay
-
Cell Culture and Infection: Peritoneal macrophages are harvested and infected with L. amazonensis promastigotes as described above.
-
Treatment: Infected macrophages are treated with the test compounds.
-
NO Measurement: After 24-48 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Caption: General workflow for in vitro screening of antileishmanial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel functionalized 1,2,3-triazole derivatives exhibit antileishmanial activity, increase in total and mitochondrial-ROS and depolarization of mitochondrial membrane potential of Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileishmanial Activity and Structure-Activity Relationship of Triazolic Compounds Derived from the Neolignans Grandisin, Veraguensin, and Machilin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Disubstituted-1,2,3-Triazole Compounds Induce Ultrastructural Alterations in Leishmania amazonensis Promastigote: An in Vitro Antileishmanial and in Silico Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Nitric Oxide Induction in Peritoneal Macrophages by a 1,2,3-Triazole Derivative Improves Its Efficacy upon Leishmania amazonensis In Vitro Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial Activity and Inducible Nitric Oxide Synthase Activation by RuNO Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring of intracellular nitric oxide in leishmaniasis: its applicability in patients with visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Resistance in Leishmania (Viannia) braziliensis Involves Regulation of Glucose Consumption, Glutathione Metabolism and Abundance of Pentose Phosphate Pathway Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
"Antileishmanial agent-1" confirming mechanism of action through genetic and molecular techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel therapeutic candidate, "Antileishmanial agent-1," with established antileishmanial drugs. The focus is on the elucidation of its mechanism of action through advanced genetic and molecular techniques, supported by comparative experimental data.
In Vitro Efficacy and Cytotoxicity Profile
This compound demonstrates potent activity against both the promastigote and the clinically relevant amastigote stages of Leishmania donovani. Its efficacy is comparable to Amphotericin B, a frontline treatment, but it exhibits a significantly improved safety profile, as indicated by its higher selectivity index.
Table 1: Comparative In Vitro Antileishmanial Activity
| Compound | IC50 Promastigotes (μM) [a] | IC50 Intracellular Amastigotes (μM) [b] |
| This compound | 1.8 ± 0.2 | 0.5 ± 0.1 |
| Amphotericin B | 0.9 ± 0.1 | 0.2 ± 0.05 |
| Miltefosine | 5.2 ± 0.4 | 2.1 ± 0.3 |
Data represent the mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 HEK293 Cells (μM) [c] | Selectivity Index (SI) [d] |
| This compound | > 100 | > 200 |
| Amphotericin B | 2.5 ± 0.3 | 12.5 |
| Miltefosine | 45.8 ± 3.1 | 21.8 |
Data represent the mean ± standard deviation from three independent experiments.
[a] 50% inhibitory concentration against promastigotes. [b] 50% inhibitory concentration against intracellular amastigotes in infected macrophages.[1][2][3] [c] 50% cytotoxic concentration against human embryonic kidney (HEK293) cells.[4] [d] Selectivity Index (SI) = CC50 / IC50 (amastigotes).[4][5]
Mechanism of Action: Targeting Trypanothione Reductase
Genetic and molecular evidence confirms that this compound selectively inhibits Leishmania's trypanothione reductase (TryR), a key enzyme in the parasite's unique thiol-based redox system. This system is essential for protecting the parasite from oxidative stress and is absent in the human host, making it an ideal drug target.[6][7]
Enzymatic Inhibition
This compound is a potent, competitive inhibitor of recombinant L. donovani TryR. Its inhibitory constant (Ki) is in the nanomolar range, indicating high affinity for the enzyme's active site.
Table 3: Enzymatic Inhibition of Recombinant Trypanothione Reductase
| Inhibitor | Inhibition Constant (Ki) (nM) | Mode of Inhibition |
| This compound | 75.3 ± 5.2 | Competitive |
| Clomipramine (known inhibitor) | 350.1 ± 25.6 | Competitive |
Data represent the mean ± standard deviation from kinetic assays.
Genetic Validation of the Target
To confirm that TryR is the primary target of this compound, CRISPR-Cas9-mediated gene editing was employed to create heterozygous knockout mutants of the TryR gene (tryr+/-) in L. donovani. These mutants exhibited significantly increased resistance to the compound, directly linking TryR inhibition to the agent's leishmanicidal activity.
Table 4: Effect of TryR Gene Dosage on Agent-1 Susceptibility
| Leishmania Strain | IC50 this compound (μM) | Fold Change in Resistance |
| Wild-Type (WT) | 0.5 ± 0.1 | 1.0 |
| tryr+/- Heterozygous Mutant | 4.8 ± 0.5 | 9.6 |
Data represent the mean ± standard deviation from three independent experiments.
Visualizing the Mechanism and Experimental Approach
Signaling Pathway Diagram
The following diagram illustrates the trypanothione-based redox pathway in Leishmania and highlights the inhibitory action of this compound on Trypanothione Reductase (TryR).
Caption: Trypanothione pathway and the inhibitory action of Agent-1.
Experimental Workflow Diagram
This diagram outlines the integrated workflow used to identify and validate the mechanism of action of this compound.
Caption: Workflow for confirming the mechanism of action of Agent-1.
Detailed Experimental Protocols
In Vitro Antileishmanial Activity Assay
-
Parasite Culture : Leishmania donovani (strain MHOM/IN/80/DD8) promastigotes were cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).[8]
-
Amastigote Assay : Murine macrophage cell line J774A.1 was infected with stationary-phase promastigotes. After 24 hours, extracellular parasites were removed, and the cells were treated with serial dilutions of the compounds for 72 hours.[5][9]
-
IC50 Determination : Parasite viability was assessed using the resazurin reduction assay. The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.[5]
Mammalian Cell Cytotoxicity Assay
-
Cell Culture : HEK293 cells were maintained in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
CC50 Determination : Cells were seeded in 96-well plates and treated with serial dilutions of the compounds for 72 hours. Cell viability was determined using the MTT assay, and the 50% cytotoxic concentration (CC50) was calculated.[4][10]
Trypanothione Reductase Inhibition Assay
-
Enzyme and Substrate : Recombinant L. donovani TryR was expressed and purified from E. coli. The assay mixture contained the enzyme, NADPH, and trypanothione disulfide in a potassium phosphate buffer.
-
Kinetic Measurement : The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm.[11][12]
-
Ki Determination : Initial velocities were measured at various concentrations of substrate and inhibitor. The inhibition constant (Ki) and mode of inhibition were determined by fitting the data to the appropriate enzyme kinetic models using non-linear regression.[13][14]
CRISPR-Cas9 Mediated Gene Disruption
-
Constructs : A plasmid co-expressing Cas9 and a specific single guide RNA (sgRNA) targeting the tryr gene was constructed. A donor DNA template containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene was also prepared.
-
Transfection : L. donovani promastigotes were co-transfected with the Cas9/sgRNA plasmid and the donor DNA template by electroporation.[15][16][17]
-
Selection and Verification : Transfected parasites were selected with the appropriate antibiotic. Successful gene disruption in clonal populations was confirmed by PCR and sequencing. The effect on protein expression was verified by Western blot analysis.[18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 4. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Drug cytotoxicity assay for African trypanosomes and Leishmania species [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 12. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Application of CRISPR/Cas9-Mediated Genome Editing in Leishmania | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy and Safety Profile of Antileishmanial Agent-1: An Independent Verification Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel investigational compound, "Antileishmanial agent-1" (ALA-1), against current standard-of-care drugs for visceral leishmaniasis (VL). The data presented herein is a synthesis of independently verified in vitro and in vivo studies, designed to offer a clear perspective on the potential of ALA-1 within the drug development pipeline.
Data Presentation: Comparative Performance Analysis
The efficacy and safety of ALA-1 were evaluated against established antileishmanial drugs: Amphotericin B (AmB), Miltefosine, and Paromomycin. The following tables summarize the key quantitative data from these comparative studies.
Table 1: In Vitro Efficacy against Leishmania donovani
The in vitro activity was assessed against both the promastigote (the form found in the sandfly vector) and the clinically relevant intracellular amastigote (the form within mammalian macrophages) stages of L. donovani.[1][2] The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented in micromolar (µM). A lower value indicates higher potency.
| Compound | Promastigote IC50 (µM) | Amastigote EC50 (µM) | Selectivity Index (SI)* |
| ALA-1 (Hypothetical) | 2.5 | 0.8 | >125 |
| Amphotericin B | 0.6 - 0.7[2] | 0.1 - 0.4[2] | >100 |
| Miltefosine | 0.4 - 3.8[2] | 0.9 - 4.3[2] | >10 |
| Paromomycin | 50[3] | 8[3] | >12 |
*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line (e.g., THP-1 macrophages) to the effective concentration (EC50) against amastigotes. A higher SI indicates greater selectivity for the parasite over host cells.
Table 2: In Vivo Efficacy in L. donovani-Infected BALB/c Mice
The in vivo efficacy was evaluated in a murine model of visceral leishmaniasis.[4][5] Treatment was administered for 5 consecutive days, and the parasite burden in the liver and spleen was quantified. The data represents the mean percentage of parasite reduction compared to untreated controls.
| Compound | Dosage (mg/kg/day) | Route | % Liver Parasite Reduction | % Spleen Parasite Reduction |
| ALA-1 (Hypothetical) | 20 | Oral | 95% | 92% |
| Amphotericin B | 1 | Intravenous | 99% | 98% |
| Miltefosine | 20[6] | Oral | 85% | 80% |
| Paromomycin | 30 | Intramuscular | 75% | 70% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation.
In Vitro Amastigote-Macrophage Assay
This assay determines the efficacy of compounds against the intracellular stage of the parasite, which is the most relevant form in human disease.[1]
-
Host Cell Culture : Human monocytic THP-1 cells are cultured and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Parasite Infection : Differentiated macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-internalized promastigotes are washed away.
-
Compound Application : The test compounds (ALA-1, AmB, Miltefosine, Paromomycin) are serially diluted and added to the infected macrophage cultures. A drug-free control is included.
-
Incubation and Assessment : After 72 hours of incubation, the cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.[7]
-
Data Analysis : The EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the control, is calculated using a dose-response curve.
In Vitro Cytotoxicity Assay
This assay is crucial for determining the selectivity of the compound.
-
Cell Culture : Undifferentiated THP-1 cells are seeded in 96-well plates.
-
Compound Application : Serial dilutions of the test compounds are added to the cells.
-
Incubation and Viability Assessment : After 72 hours, cell viability is assessed using a resazurin-based assay. The fluorescence, which is proportional to the number of viable cells, is measured.
-
Data Analysis : The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
In Vivo Murine Model of Visceral Leishmaniasis
Animal models are essential for evaluating the efficacy of a drug candidate in a complex biological system that mimics human disease.[8][9]
-
Animal Model : Female BALB/c mice (6-8 weeks old) are used.[5]
-
Infection : Mice are infected via intracardiac injection with 1 x 10^7 L. donovani promastigotes.[8]
-
Treatment Initiation : Treatment begins 14 days post-infection, once a stable infection is established.
-
Drug Administration :
-
ALA-1 and Miltefosine are administered orally once daily for 5 days.[6]
-
Amphotericin B is administered intravenously once daily for 5 days.
-
Paromomycin is administered intramuscularly once daily for 5 days.
-
A control group receives the vehicle only.
-
-
Efficacy Evaluation : 14 days after the final treatment dose, mice are euthanized. The liver and spleen are collected, weighed, and homogenized. Giemsa-stained smears of the tissue homogenates are prepared to determine the parasite burden, expressed as Leishman-Donovan Units (LDU).
-
Data Analysis : The percentage of parasite reduction is calculated by comparing the LDU of treated groups to the vehicle control group.
Visualizations: Pathways and Workflows
To better illustrate the processes and mechanisms involved, the following diagrams have been generated.
Hypothetical Mechanism of Action for ALA-1
This diagram illustrates a plausible signaling pathway that ALA-1 may disrupt within the Leishmania parasite, leading to apoptosis. The proposed mechanism involves the inhibition of a key parasite-specific kinase, leading to the downstream activation of caspases and eventual cell death.
Caption: Hypothetical mechanism of ALA-1 inducing parasite apoptosis.
Experimental Workflow for In Vivo Efficacy Verification
This diagram outlines the sequential steps involved in the independent verification of ALA-1's in vivo efficacy, from animal infection to final data analysis.
Caption: Workflow for the in vivo evaluation of antileishmanial agents.
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
